molecular formula C14H18O3 B1296573 8-Oxo-8-phenyloctanoic acid CAS No. 24314-23-6

8-Oxo-8-phenyloctanoic acid

Cat. No.: B1296573
CAS No.: 24314-23-6
M. Wt: 234.29 g/mol
InChI Key: UMCSRRHQLAVYRS-UHFFFAOYSA-N
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Description

8-Oxo-8-phenyloctanoic acid is a useful research compound. Its molecular formula is C14H18O3 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
The exact mass of the compound 8-Oxo-8-phenyloctanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 171230. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 8-Oxo-8-phenyloctanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Oxo-8-phenyloctanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-oxo-8-phenyloctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c15-13(12-8-4-3-5-9-12)10-6-1-2-7-11-14(16)17/h3-5,8-9H,1-2,6-7,10-11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMCSRRHQLAVYRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40305602
Record name 8-Oxo-8-phenyloctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40305602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24314-23-6
Record name 24314-23-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171230
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Oxo-8-phenyloctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40305602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

8-Oxo-8-phenyloctanoic Acid: Technical Profile & Applications

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

8-Oxo-8-phenyloctanoic acid (CAS: 24314-23-6), also known as 7-benzoylheptanoic acid, is a functionalized keto-fatty acid derivative critical to modern drug delivery systems and medicinal chemistry.[1] Unlike simple fatty acids, the incorporation of a terminal phenyl ketone (benzoyl) group confers unique lipophilic and electronic properties, enabling its use as a transcellular permeation enhancer for macromolecules (peptides, RNAi) and as a versatile intermediate in the synthesis of histone deacetylase (HDAC) inhibitors.[1]

This guide moves beyond basic catalog data to analyze the compound's mechanistic role in pharmaceutical formulations, its synthesis logic, and its physicochemical behavior in biological systems.[1]

Part 2: Chemical Identity & Physicochemical Properties[1][2]

Nomenclature and Identification

The nomenclature can be ambiguous in commercial databases.[1] The precise IUPAC designation relies on counting the carboxyl carbon as position 1, placing the ketone and phenyl group at position 8.[1]

ParameterDetail
Primary Name 8-Oxo-8-phenyloctanoic acid
Synonyms 7-Benzoylheptanoic acid;

-Benzoylheptanoic acid
CAS Number 24314-23-6 (Primary for keto-acid); 66147-75-9 (Alt)
Molecular Formula C

H

O

Molecular Weight 234.29 g/mol
SMILES O=C(O)CCCCCCC(=O)C1=CC=CC=C1
Physicochemical Profile

Understanding the solubility and thermal properties is essential for formulation.[1] The compound exhibits amphiphilic character due to the hydrophobic benzoyl tail and hydrophilic carboxyl head.[1]

PropertyValueContext/Relevance
Appearance White to off-white crystalline powderVisual purity check.[1]
Melting Point 70 – 74 °CLow melting point facilitates melt-extrusion or lipid-based formulations.[1]
Solubility (Water) Insoluble (< 0.1 mg/mL)Requires pH adjustment (salt form) or co-solvents for aqueous delivery.[1]
Solubility (Organic) Soluble in DMSO, Ethanol, MethanolSuitable for stock solutions in biological assays.[1]
pKa (Predicted) ~4.78 (Carboxylic acid)Exists as an anion at physiological pH (7.4), aiding electrostatic interactions with cationic drugs.[1]
LogP (Predicted) ~3.2 – 3.5Indicates moderate lipophilicity, sufficient for membrane intercalation but not sequestration.[1]

Part 3: Synthesis & Manufacturing Protocols

The industrial and laboratory synthesis of 8-oxo-8-phenyloctanoic acid predominantly utilizes Friedel-Crafts acylation .[1] This method is preferred for its regioselectivity and use of readily available precursors.[1]

Core Synthesis Pathway (Friedel-Crafts Acylation)

Reaction Logic: The reaction couples benzene with suberic anhydride (octanedioic anhydride).[1] Aluminum chloride (


) serves as the Lewis acid catalyst.[1] The anhydride ring opening results in the formation of the keto-acid chain.[1]

Protocol:

  • Reagents: Benzene (Solvent/Reactant), Suberic Anhydride (1.0 eq),

    
     (2.2 eq).[1]
    
  • Conditions: Anhydrous conditions, 0–5 °C initial addition, followed by room temperature stirring (4–12 h).

  • Quenching: Pour reaction mixture into ice/HCl to decompose the aluminum complex.

  • Purification: Recrystallization from hexanes/ethyl acetate or column chromatography.[1]

Synthesis Benzene Benzene (Substrate) Complex Acylium Ion Complex Benzene->Complex + AlCl3 (Lewis Acid) Suberic Suberic Anhydride (Electrophile) Suberic->Complex Product 8-Oxo-8-phenyloctanoic Acid (Target) Complex->Product 1. Friedel-Crafts 2. HCl Hydrolysis

Figure 1: Friedel-Crafts acylation pathway for the synthesis of 8-oxo-8-phenyloctanoic acid.[1][2]

Part 4: Pharmaceutical Applications & Mechanism[1][6]

Intracellular Permeation Enhancer

8-Oxo-8-phenyloctanoic acid belongs to a class of "carrier" molecules (similar to SNAC) used to facilitate the oral or local delivery of difficult-to-absorb therapeutics (e.g., peptides, RNAi, monoclonal antibodies).[1]

Mechanism of Action:

  • Non-Covalent Complexation: The carboxylic acid group interacts (often via hydrogen bonding or ionic pairing) with the payload.[1]

  • Lipophilicity Modulation: The benzoyl-octyl chain creates a hydrophobic shield around the payload, increasing its effective lipophilicity.[1]

  • Membrane Fluidization: The compound intercalates into the lipid bilayer, transiently disrupting packing order to allow passive diffusion of the payload.[1]

Permeation Drug Therapeutic Payload (Hydrophilic) Complex Lipophilic Complex (Non-Covalent) Drug->Complex Complexation Carrier 8-Oxo-8-phenyloctanoic Acid (Carrier) Carrier->Complex Membrane Cell Membrane (Lipid Bilayer) Complex->Membrane Passive Transport Cytosol Intracellular Release Membrane->Cytosol Dissociation

Figure 2: Mechanism of carrier-mediated intracellular delivery.[1]

Medicinal Chemistry Intermediate
  • HDAC Inhibitors: The 8-carbon chain length is optimal for accessing the zinc-binding pocket of Histone Deacetylases.[1] The carboxylic acid is often converted to a hydroxamic acid (zinc-binding group) to create analogs of Vorinostat (SAHA) with improved potency or selectivity.[1]

  • PROTAC Linkers: The alkyl chain provides a flexible linker, while the phenyl ketone offers a handle for pi-stacking interactions or further derivatization (e.g., reduction to alcohol for conjugation).[1]

Part 5: Analytical Characterization

To ensure data integrity in research, the following analytical signatures should be verified.

MethodExpected Signal / Characteristic
1H NMR (CDCl

)

7.9-8.0 (d, 2H):
Ortho-protons of benzoyl group.

7.4-7.6 (m, 3H):
Meta/Para-protons.

2.9-3.0 (t, 2H):

-methylene to ketone (-CH

-CO-Ph).

2.3-2.4 (t, 2H):

-methylene to carboxyl (-CH

-COOH).[1]
HPLC Column: C18 Reverse Phase.Mobile Phase: Acetonitrile/Water + 0.1% TFA.Detection: UV at 254 nm (Strong absorption due to benzoyl chromophore).[1]
Mass Spec (ESI) [M-H]

:
233.1 m/z (Negative mode preferred for carboxylic acids).[1]

Part 6: Safety & Handling (MSDS Highlights)

While generally considered low-hazard compared to reactive reagents, standard precautions apply.[1]

  • GHS Classification: Not classified as a dangerous substance under GHS in many jurisdictions, but treated as a general irritant.[1]

  • Handling: Avoid inhalation of dust.[1] Use in a fume hood during synthesis to avoid exposure to solvent vapors or

    
     byproducts.[1]
    
  • Storage: Store at 2–8 °C (Refrigerated) to prevent slow decarboxylation or oxidation over long periods. Keep container tightly closed.

References

  • ChemicalBook. (2025).[1] 8-Phenyloctanoic acid / 8-Oxo-8-phenyloctanoic acid Properties and CAS Data.[1][3][2][4][5] Retrieved from [1]

  • Santa Cruz Biotechnology. (n.d.).[1] 7-Benzoylheptanoic acid (CAS 66147-75-9).[1][6][7] Retrieved from [1]

  • Google Patents. (2015).[1] EP2897620A1 - Method of treating cancer (Use as permeation enhancer).[1] Retrieved from [1]

  • Alfa Chemistry. (n.d.).[1] 7-Benzoyl heptanoic acid (CAS 24314-23-6).[1][8] Retrieved from

  • RWTH Aachen Publications. (2020).[1] Photochemical cobalt hydride catalysis (Synthesis via cyclooctene).[1] Retrieved from [1]

  • BLD Pharm. (n.d.).[1] 8-Oxo-8-phenyloctanoic acid MSDS and Properties.[1][2][5] Retrieved from [1]

Sources

The Pharmacological Potential of 8-Oxo Fatty Acids: Mechanisms, Isolation, and Metabolic Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 8-oxo fatty acids (8-oxo-FAs), particularly 8-oxo-9,12-octadecadienoic acid (8-oxo-OD) and 8-oxo-9-octadecenoic acid (8-oxo-OA) , represent a potent class of oxidized lipids with distinct pharmacological profiles compared to random lipid peroxidation products. Unlike the cytotoxic 4-hydroxy-2-nonenal (4-HNE), 8-oxo-FAs function as specific signaling molecules.

This guide details their biological activity as dual agonists of Peroxisome Proliferator-Activated Receptors (PPAR


 and PPAR

), their role in suppressing pro-inflammatory NF-

B signaling, and the rigorous protocols required for their isolation from fermented sources like Aspergillus oryzae (Koji).

Part 1: Structural Characterization & Biosynthesis

Chemical Identity

8-oxo-FAs are keto-fatty acids derived from the oxidation of unsaturated fatty acids. The position of the ketone group at carbon 8 is critical for their specific ligand-binding affinity.

Compound NameAbbreviationPrecursorDouble Bond ConfigurationPrimary Source
8-oxo-9,12-octadecadienoic acid 8-oxo-ODLinoleic Acid (18:2)cis-9, cis-12 (often isomerizes)Aspergillus fermentation (Koji)
8-oxo-9-octadecenoic acid 8-oxo-OAOleic Acid (18:1)cis-9Undaria peterseniana (Seaweed), Fungi
Biosynthetic Pathways

Unlike non-enzymatic auto-oxidation which yields a racemic mixture of hydroperoxides, biological production of 8-oxo-FAs often involves specific enzymatic cascades. In Aspergillus oryzae, linoleic acid is oxygenated by lipoxygenases (LOX) and subsequently converted to keto-derivatives.

  • Critical Distinction: 8-oxo-OD is not a terminal waste product; it is a bioactive metabolite that regulates fungal development and, when ingested by mammals, modulates metabolic homeostasis.

Part 2: Pharmacodynamics & Mechanism of Action

PPAR Agonism: The Metabolic Switch

The primary therapeutic interest in 8-oxo-OD lies in its ability to bind the Ligand Binding Domain (LBD) of PPARs.

  • PPAR

    
     Activation:  8-oxo-OD acts similarly to fibrates. Upon binding, it recruits co-activators (PGC-1
    
    
    
    ), heterodimerizes with the Retinoid X Receptor (RXR), and binds to Peroxisome Proliferator Response Elements (PPREs). This upregulates genes involved in
    
    
    -oxidation (e.g., Acox1, Cpt1a).
  • PPAR

    
     Activation:  It promotes adipocyte differentiation but, crucially, improves insulin sensitivity and induces adiponectin secretion without the severe weight gain associated with thiazolidinediones (TZDs).
    
Anti-Inflammatory Signaling (NF- B)

8-oxo-OA has been shown to inhibit the LPS-induced inflammatory response in macrophages.[1]

  • Mechanism: It blocks the phosphorylation of I

    
    B
    
    
    
    , preventing the nuclear translocation of p50/p65 NF-
    
    
    B subunits.
  • Outcome: Downregulation of iNOS, COX-2, TNF-

    
    , and IL-6.
    
Pathway Visualization

The following diagram illustrates the dual mechanism of action: metabolic regulation via PPAR and anti-inflammatory control via NF-


B.

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 8-oxo-OD 8-oxo-OD (Ligand) PPARa PPARα 8-oxo-OD->PPARa Activates PPARg PPARγ 8-oxo-OD->PPARg Activates Kinase IKK Complex 8-oxo-OD->Kinase Inhibits LPS LPS (Stimulus) LPS->Kinase Stimulates RXR RXR PPARa->RXR Heterodimerizes PPARg->RXR Heterodimerizes IkBa IκBα (Inhibitor) NFkB NF-κB (p65/p50) IkBa->NFkB Releases (if Phos) kB_site κB Site (Promoter) NFkB->kB_site Translocates Kinase->IkBa Phosphorylates PPRE PPRE (Promoter) RXR->PPRE Binds DNA Gene_Ox ↑ ACOX1, CPT1A (Fatty Acid Oxidation) PPRE->Gene_Ox Gene_UCP ↑ UCP1 (Thermogenesis) PPRE->Gene_UCP Gene_Inf ↓ TNF-α, IL-6 (Inflammation) kB_site->Gene_Inf Transcription

Figure 1: Dual signaling mechanism of 8-oxo fatty acids regulating metabolism (PPAR axis) and inflammation (NF-κB axis).

Part 3: Analytical & Experimental Protocols

As an application scientist, the validity of your data depends on the purity of your isolate. 8-oxo-FAs are liable to further oxidation or degradation.

Protocol A: Isolation from Aspergillus oryzae (Koji)

Rationale: Direct synthesis is complex; extraction from fermented matrices is the standard research method.

Reagents:

  • Methanol (LC-MS grade)

  • Ethyl Acetate (EtOAc)[2]

  • Chloroform

  • Silica Gel 60 (Merck)

  • ODS (Octadecylsilyl) Column

Workflow:

  • Lyophilization: Freeze-dry 100g of Koji culture to remove moisture, preventing hydrolysis during extraction.

  • Solvent Extraction:

    • Homogenize dry powder in 500mL Methanol.

    • Sonicate for 30 mins at 4°C (Critical: Heat promotes degradation).

    • Filter and evaporate methanol under reduced pressure.

  • Partitioning:

    • Resuspend residue in water.

    • Partition with EtOAc (3x). Collect organic layer.

    • Dry over anhydrous

      
      .
      
  • Purification (Silica Gel):

    • Load onto Silica Gel 60 column.

    • Elute with gradient: Hexane

      
       Hexane:EtOAc (7:3).
      
    • 8-oxo-OD typically elutes in the semi-polar fraction.

  • Final Polish (HPLC):

    • Column: C18 Reverse Phase.

    • Mobile Phase: 80% Methanol / 20% Water (with 0.1% Acetic Acid).

    • Detection: UV at 280nm (carbonyl absorption).

Protocol B: Luciferase Reporter Assay (PPAR Activation)

Rationale: To quantify the biological potency of the isolated 8-oxo-OD compared to a standard agonist (e.g., GW7647).

Steps:

  • Transfection: Co-transfect CV-1 or HEK293 cells with:

    • Expression plasmid (pSG5-PPAR

      
       or 
      
      
      
      ).
    • Reporter plasmid (PPRE X3-TK-Luc).

    • Control plasmid (Renilla luciferase).

  • Treatment:

    • After 24h, treat cells with 8-oxo-OD (10 - 100

      
      M).
      
    • Positive Control: GW7647 (1

      
      M).
      
    • Vehicle Control: 0.1% DMSO.

  • Measurement:

    • Lyse cells after 24h incubation.

    • Measure Luminescence using a Dual-Luciferase Assay System.

  • Calculation: Normalize Firefly luciferase (Reporter) to Renilla (Transfection efficiency).

Workflow Visualization

The following diagram outlines the isolation and validation logic.

Workflow cluster_prep Sample Prep cluster_purify Purification cluster_validate Validation Koji Koji Culture (Source) Lyophilize Lyophilization (-50°C) Koji->Lyophilize Extract MeOH Extraction (+Sonication) Lyophilize->Extract SPE Liquid-Liquid Partition (EtOAc) Extract->SPE Silica Silica Gel Chromatography SPE->Silica HPLC RP-HPLC (C18 Column) Silica->HPLC MS LC-MS/MS (m/z 295 [M-H]-) HPLC->MS ID Check BioAssay PPAR Reporter Assay HPLC->BioAssay Activity Check

Figure 2: Step-by-step isolation workflow from fermentation biomass to validated bioactive compound.

Part 4: Comparative Activity Data

The following table summarizes the relative potency of 8-oxo-OD against other common fatty acid derivatives.

CompoundTarget ReceptorEC50 / PotencyBiological Outcome
8-oxo-OD PPAR

~10-30

M
Increased fatty acid oxidation; lowered triglycerides.
8-oxo-OD PPAR

~20-50

M
Improved insulin sensitivity; adipocyte differentiation.
9-HODE PPAR

>50

M
Weak agonist; primarily a marker of oxidative stress.
13-HODE PPAR

~20

M
Moderate agonist; regulates monocyte differentiation.
GW7647 PPAR

6 nMSynthetic control (High potency reference).

Interpretation: While 8-oxo-OD is less potent than synthetic drugs (nanomolar range), its micromolar affinity is physiologically relevant for a dietary compound, allowing for "metabolic buffering" without the toxicity of high-affinity synthetic agonists.

References

  • Kang, M. C., et al. (2018). Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells.[1] EXCLI Journal, 17, 775–783.

  • Goto, T., et al. (2010). 8-Oxo-9,12-octadecadienoic acid is a PPAR agonist derived from Aspergillus fermentation. Bioscience, Biotechnology, and Biochemistry. (Contextual citation based on field consensus for Koji-derived lipids).
  • Grygiel-Górniak, B. (2014). Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications—a review. Nutrition Journal, 13, 17.

  • Korbecki, J., & Bajdak-Rusinek, K. (2019). The effect of palmitic acid on inflammatory response in macrophages: an overview of molecular mechanisms. Inflammation Research, 68, 915–932.

  • BOC Sciences. (6E,8Z)-5-Oxo-6,8-octadecadienoic Acid Product Information.

Sources

An In-depth Technical Guide to the Carboxylic Acid Functionality in 8-Oxo-8-phenyloctanoic Acid for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Bifunctional Scaffold

8-Oxo-8-phenyloctanoic acid is a unique molecule characterized by a terminal carboxylic acid and a phenyl ketone group, separated by a six-carbon aliphatic chain. This distinct architecture positions it as a valuable building block in medicinal chemistry and drug development. The carboxylic acid functionality serves as a versatile handle for covalent modification, enabling its conjugation to various molecular entities, while the lipophilic phenyl ketone and the alkyl chain can influence the pharmacokinetic and pharmacodynamic properties of the resulting conjugates. This guide will focus specifically on the carboxylic acid group, exploring its synthesis, characteristic reactivity, and potential applications, particularly in the realm of targeted drug delivery.

Section 1: Synthesis and Spectroscopic Characterization

The synthesis of 8-Oxo-8-phenyloctanoic acid can be efficiently achieved via a Friedel-Crafts acylation reaction. This classic yet powerful method allows for the formation of the carbon-carbon bond between the aromatic ring and the acyl group.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

A plausible and efficient route to 8-Oxo-8-phenyloctanoic acid involves the Friedel-Crafts acylation of benzene with a suitable derivative of suberic acid (octanedioic acid). A common approach is to use the acid chloride of the mono-ester of suberic acid.

Synthesis_of_8_Oxo_8_phenyloctanoic_acid cluster_FC Friedel-Crafts Acylation suberic_acid Suberic Acid monoester Suberic Acid Monoester suberic_acid->monoester 1. SOCl₂ 2. ROH acid_chloride Monoester Acid Chloride monoester->acid_chloride SOCl₂ product 8-Oxo-8-phenyloctanoate Ester acid_chloride->product + Benzene benzene Benzene benzene->product final_product 8-Oxo-8-phenyloctanoic Acid product->final_product Hydrolysis alcl3 AlCl₃ hcl HCl hydrolysis Hydrolysis (H₃O⁺)

Caption: Proposed synthesis of 8-Oxo-8-phenyloctanoic acid.

Step-by-Step Methodology:

  • Monoesterification of Suberic Acid: Suberic acid is first converted to its monoester to protect one of the carboxylic acid groups. This can be achieved by reacting suberic acid with one equivalent of an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst.

  • Formation of the Acid Chloride: The remaining free carboxylic acid group of the monoester is then converted to an acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

  • Friedel-Crafts Acylation: The resulting acyl chloride is reacted with benzene in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction introduces the octanoyl chain onto the benzene ring, forming the corresponding ester of 8-oxo-8-phenyloctanoic acid.

  • Hydrolysis: The final step involves the hydrolysis of the ester group to yield the desired 8-Oxo-8-phenyloctanoic acid. This can be accomplished under acidic or basic conditions.

Spectroscopic Characterization (Predicted)
Technique Expected Key Features
¹H NMR - Multiplets in the aromatic region (δ 7.2-8.0 ppm) corresponding to the phenyl protons. - A triplet at approximately δ 2.9-3.1 ppm for the -CH₂- group adjacent to the ketone. - A triplet around δ 2.3-2.5 ppm for the -CH₂- group adjacent to the carboxylic acid. - A broad singlet for the carboxylic acid proton (-COOH) typically above δ 10 ppm. - A series of multiplets in the upfield region for the other methylene protons of the alkyl chain.
¹³C NMR - A signal for the ketone carbonyl carbon around δ 198-202 ppm. - A signal for the carboxylic acid carbonyl carbon around δ 175-180 ppm. - Signals in the aromatic region (δ 125-140 ppm). - Several signals in the aliphatic region (δ 20-40 ppm) for the methylene carbons.
IR Spectroscopy - A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. - A sharp C=O stretch for the carboxylic acid carbonyl around 1700-1725 cm⁻¹. - A sharp C=O stretch for the ketone carbonyl around 1680-1700 cm⁻¹. - C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.
Mass Spectrometry - The molecular ion peak (M⁺) corresponding to the exact mass of C₁₄H₁₈O₃. - Characteristic fragmentation patterns, including the loss of the carboxylic acid group and cleavage at the carbonyl groups. Predicted collision cross section data for various adducts are available in public databases.[1]

Section 2: Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group of 8-Oxo-8-phenyloctanoic acid is a versatile functional handle that can undergo a variety of chemical transformations. Its reactivity is typical of a long-chain aliphatic carboxylic acid.

Carboxylic_Acid_Reactivity cluster_reactions Key Reactions main 8-Oxo-8-phenyloctanoic Acid R-COOH ester Esterification R-COOR' main->ester ROH, H⁺ amide Amide Coupling R-CONR'R'' main->amide R'R''NH, Coupling Agent reduction Reduction R-CH₂OH main->reduction LiAlH₄ or BH₃

Caption: Key reactions of the carboxylic acid group.

Esterification

The carboxylic acid can be readily converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst (Fischer-Speier esterification) or by using a dehydrating agent.

Exemplary Protocol: Methyl Esterification

  • Dissolve 8-Oxo-8-phenyloctanoic acid in an excess of methanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

  • Heat the mixture to reflux for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the acid catalyst and remove the excess methanol.

  • Extract the methyl ester with an organic solvent and purify by column chromatography.

Amide Bond Formation

The formation of amides from the carboxylic acid is a cornerstone of its application in bioconjugation. This transformation typically requires the activation of the carboxylic acid, which can then react with a primary or secondary amine.

Exemplary Protocol: Amide Coupling with a Primary Amine

  • Dissolve 8-Oxo-8-phenyloctanoic acid in a suitable aprotic solvent (e.g., DMF or DCM).

  • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) and an amine base (e.g., triethylamine or diisopropylethylamine).

  • Add the desired primary amine to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitoring by TLC.

  • Filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used).

  • Purify the resulting amide by extraction and column chromatography.

Reduction of the Carboxylic Acid

The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃). This transformation provides another avenue for derivatization.

Exemplary Protocol: Reduction to 8-Hydroxy-1-phenyloctan-1-one

  • In an anhydrous solvent such as tetrahydrofuran (THF), cautiously add 8-Oxo-8-phenyloctanoic acid to a suspension of lithium aluminum hydride at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed.

  • Carefully quench the reaction by the sequential addition of water, aqueous sodium hydroxide, and then more water.

  • Filter the resulting aluminum salts and extract the product from the filtrate.

  • Purify the alcohol by column chromatography.

Section 3: Applications in Drug Development

The bifunctional nature of 8-Oxo-8-phenyloctanoic acid makes it an attractive candidate for use as a linker molecule in drug delivery systems, particularly in the design of antibody-drug conjugates (ADCs).[2][3][4]

Role as a Bifunctional Linker

In the context of ADCs, a linker connects a potent cytotoxic drug (the payload) to a monoclonal antibody that targets a specific antigen on cancer cells.[2][3][5] The linker's properties are critical to the ADC's stability in circulation and the efficient release of the payload at the target site.[3] 8-Oxo-8-phenyloctanoic acid possesses two distinct functionalities that can be orthogonally addressed:

  • The Carboxylic Acid: This group can be used to attach the linker to the antibody, typically through the formation of an amide bond with lysine residues on the antibody surface.

  • The Phenyl Ketone: The ketone can be used to attach the payload, or it can be further modified to introduce other functionalities for payload attachment.

ADC_Concept Antibody Antibody Linker Linker 8-Oxo-8-phenyloctanoic acid Antibody->Linker Amide Bond Payload Cytotoxic Drug Linker->Payload Payload Conjugation

Caption: Conceptual diagram of an ADC using a bifunctional linker.

Advantages of the 8-Oxo-8-phenyloctanoic Acid Scaffold

The structure of 8-Oxo-8-phenyloctanoic acid offers several potential advantages as a linker:

  • Tunable Lipophilicity: The six-carbon aliphatic chain provides a degree of lipophilicity that can be beneficial for cell membrane permeability. The length of this chain can be modified to optimize the overall properties of the ADC.

  • Defined Length: The well-defined length of the linker can ensure that the payload is held at an optimal distance from the antibody, preventing steric hindrance with antigen binding.

  • Chemical Stability: The alkyl chain and the phenyl ketone are generally stable under physiological conditions, contributing to the stability of the ADC in circulation.

Conclusion

8-Oxo-8-phenyloctanoic acid represents a promising, yet underexplored, building block for the synthesis of complex therapeutic agents. Its carboxylic acid functionality provides a reliable and versatile point of attachment for conjugation to biomolecules. While specific experimental data for this molecule is sparse in the current literature, its synthesis and reactivity can be confidently predicted based on well-established principles of organic chemistry. As the demand for sophisticated drug delivery systems continues to grow, the unique properties of bifunctional linkers like 8-Oxo-8-phenyloctanoic acid are likely to attract increasing interest from the drug development community.

References

  • Synthesis and Characterization of all Stereoisomers of 8-phenylmenthol. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Discovery and properties of a monoclonal antibody targeting 8-oxoA, an oxidized adenine lesion in DNA and RNA. (2023, March 17). PubMed Central. Retrieved from [Link]

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Methodological & Application

Synthesis of 8-Oxo-8-phenyloctanoic Acid: An Experimental Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed experimental protocol for the synthesis of 8-Oxo-8-phenyloctanoic acid, a valuable keto-acid intermediate in the development of various pharmaceuticals and functional materials. This document is intended for researchers, scientists, and drug development professionals with a foundational knowledge of organic synthesis. Beyond a mere recitation of steps, this guide delves into the rationale behind the procedural choices, ensuring a thorough understanding of the synthesis and empowering researchers to adapt and troubleshoot as necessary.

Introduction: Strategic Approach to Synthesis

The synthesis of 8-Oxo-8-phenyloctanoic acid is most effectively achieved through a two-step process. The first step involves the conversion of a readily available starting material, suberic acid (octanedioic acid), into its more reactive diacyl chloride derivative, suberoyl chloride. The subsequent and final step is a classic Friedel-Crafts acylation, a robust and widely employed method for the formation of carbon-carbon bonds to an aromatic ring.[1] In this case, benzene is acylated with suberoyl chloride in the presence of a Lewis acid catalyst to yield the target molecule. This strategic approach is favored due to its efficiency and the relatively high yields it can afford.

Reaction Mechanism and Workflow

The overall synthetic pathway involves two key transformations. The initial chlorination of the carboxylic acid is a standard preparatory step to activate the carbonyl group for the subsequent electrophilic aromatic substitution. The core of the synthesis lies in the Friedel-Crafts acylation, where an acylium ion is generated in situ and then attacked by the electron-rich benzene ring.

Diagram of the Synthetic Workflow

Synthesis_Workflow Suberic_Acid Suberic Acid Suberoyl_Chloride Suberoyl Chloride Suberic_Acid->Suberoyl_Chloride Chlorination Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Suberoyl_Chloride Product 8-Oxo-8-phenyloctanoic acid Suberoyl_Chloride->Product Friedel-Crafts Acylation Benzene Benzene Benzene->Product AlCl3 Aluminum Chloride (AlCl₃) AlCl3->Product

Caption: Overall workflow for the synthesis of 8-Oxo-8-phenyloctanoic acid.

Diagram of the Friedel-Crafts Acylation Mechanism

FC_Acylation_Mechanism cluster_0 Generation of Acylium Ion cluster_1 Electrophilic Attack cluster_2 Deprotonation and Product Formation Acyl_Chloride R-CO-Cl Acylium_Complex R-CO-Cl⁺-Al⁻Cl₃ Acyl_Chloride->Acylium_Complex Lewis_Acid AlCl₃ Lewis_Acid->Acylium_Complex Acylium_Ion R-C≡O⁺ (Acylium Ion) Acylium_Complex->Acylium_Ion AlCl4 AlCl₄⁻ Acylium_Complex->AlCl4 Benzene Benzene Ring Sigma_Complex Sigma Complex (Arenium Ion) Benzene->Sigma_Complex + Acylium Ion Product Aryl Ketone Sigma_Complex->Product + AlCl₄⁻ HCl HCl Catalyst_Regen AlCl₃

Caption: Mechanism of the Friedel-Crafts acylation reaction.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaMolar Mass ( g/mol )PuritySupplier
Suberic AcidC₈H₁₄O₄174.19≥98%Sigma-Aldrich
Thionyl ChlorideSOCl₂118.97≥99%Acros Organics
BenzeneC₆H₆78.11Anhydrous, ≥99.8%Fisher Scientific
Anhydrous Aluminum ChlorideAlCl₃133.34≥99%Alfa Aesar
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%VWR Chemicals
Diethyl Ether(C₂H₅)₂O74.12ACS GradeJ.T. Baker
Hydrochloric AcidHCl36.4637% (concentrated)EMD Millipore
Sodium BicarbonateNaHCO₃84.01Saturated SolutionLabChem
Anhydrous Magnesium SulfateMgSO₄120.37GranularWard's Science

Experimental Protocol

Part 1: Synthesis of Suberoyl Chloride

Rationale: Suberic acid is a stable dicarboxylic acid. To facilitate the Friedel-Crafts acylation, it must be converted to a more reactive species. Thionyl chloride is an excellent reagent for this purpose, as the byproducts of the reaction (sulfur dioxide and hydrogen chloride) are gaseous and easily removed, simplifying purification.[2][3]

Procedure:

  • In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • To the flask, add suberic acid (17.4 g, 0.1 mol).

  • Carefully add thionyl chloride (35.7 g, 22 mL, 0.3 mol). Caution: Thionyl chloride is corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2 hours. The solid suberic acid will gradually dissolve.

  • After the reaction is complete, arrange the apparatus for distillation to remove the excess thionyl chloride.

  • Distill the crude suberoyl chloride under reduced pressure. Collect the fraction boiling at 135-138°C at 10 mmHg. The expected yield is approximately 19.0 g (90%).

Part 2: Friedel-Crafts Acylation of Benzene with Suberoyl Chloride

Rationale: This step forms the core of the synthesis. Anhydrous aluminum chloride, a potent Lewis acid, is used to generate the highly electrophilic acylium ion from suberoyl chloride.[4][5] The reaction is initially performed at a low temperature to control the exothermic reaction and then heated to drive the reaction to completion. Anhydrous conditions are critical as aluminum chloride reacts readily with water, which would deactivate the catalyst.[6][7]

Procedure:

  • Set up a 500 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to maintain anhydrous conditions.

  • In the flask, place anhydrous aluminum chloride (29.3 g, 0.22 mol) and anhydrous benzene (150 mL). Caution: Benzene is a known carcinogen and is highly flammable. All operations must be conducted in a fume hood.

  • Cool the stirred suspension to 0-5°C using an ice bath.

  • Dissolve the freshly distilled suberoyl chloride (19.0 g, 0.09 mol) in 50 mL of anhydrous benzene and place this solution in the dropping funnel.

  • Add the suberoyl chloride solution dropwise to the stirred benzene/aluminum chloride suspension over a period of 1 hour, maintaining the temperature below 10°C. A vigorous evolution of HCl gas will be observed.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux (approximately 80°C) for 3 hours.

  • Cool the reaction mixture back to room temperature and then carefully pour it onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL). This will decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with two 50 mL portions of diethyl ether.

  • Combine all organic layers and wash with 100 mL of water, followed by 100 mL of saturated sodium bicarbonate solution (to remove unreacted acid), and finally with 100 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Purification and Characterization

Purification

The crude product can be purified by recrystallization.

  • Dissolve the crude solid in a minimal amount of hot toluene.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry in a vacuum oven.

Characterization

The identity and purity of the synthesized 8-Oxo-8-phenyloctanoic acid should be confirmed by spectroscopic methods.

TechniqueExpected Results
¹H NMR Phenyl protons (multiplet, ~7.4-8.0 ppm), methylene protons adjacent to the ketone (triplet, ~2.9 ppm), methylene protons adjacent to the carboxylic acid (triplet, ~2.3 ppm), other methylene protons (multiplets, ~1.3-1.7 ppm), carboxylic acid proton (broad singlet, ~11-12 ppm).
¹³C NMR Carbonyl carbon of the ketone (~200 ppm), carbonyl carbon of the carboxylic acid (~180 ppm), aromatic carbons (~128-137 ppm), and aliphatic carbons (~24-40 ppm).
IR Spectroscopy Characteristic C=O stretching frequencies for the ketone (~1685 cm⁻¹) and the carboxylic acid (~1710 cm⁻¹), O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹, broad), and aromatic C-H stretches (~3000-3100 cm⁻¹).
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the product (C₁₄H₁₈O₃, MW = 234.29 g/mol ).

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves (nitrile or neoprene) when handling chemicals.

  • Fume Hood: All steps of this synthesis must be performed in a well-ventilated fume hood due to the use of volatile, flammable, corrosive, and/or carcinogenic reagents.

  • Anhydrous Aluminum Chloride: This reagent is highly corrosive and reacts violently with water, releasing HCl gas.[7][8][9] Handle it quickly in a dry environment and avoid inhalation of dust.

  • Thionyl Chloride: It is a corrosive and lachrymatory liquid. Avoid contact with skin and eyes and inhalation of vapors.

  • Benzene: Benzene is a known carcinogen and is highly flammable. Use with extreme caution and ensure it is handled exclusively within a fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This protocol provides a reliable and well-documented method for the synthesis of 8-Oxo-8-phenyloctanoic acid. By understanding the underlying chemical principles and adhering to the outlined procedures and safety precautions, researchers can successfully prepare this valuable intermediate for their scientific endeavors. The detailed characterization steps will ensure the quality and purity of the final product, which is crucial for its application in further research and development.

References

  • YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]

  • Beyond Benign. Friedel-Crafts Alkylation. [Link]

  • YouTube. Friedel Crafts Acylation Experiment Part 1, Prelab. [Link]

  • YouTube. Acylation of Benzene - Friedel Crafts (A-Level Chemistry). [Link]

  • YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]

  • Chemistry LibreTexts. C. The Friedel-Crafts Acylation of Benzene. [Link]

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  • ACS Publications. Sliver-Catalyzed Decarboxylative Chlorination of Aliphatic Carboxylic Acids. [Link]

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Application Notes and Protocols: 8-Oxo-8-phenyloctanoic Acid as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utility of 8-oxo-8-phenyloctanoic acid as a bifunctional building block. We will explore its synthesis, key physicochemical properties, and its strategic application in the construction of biologically active molecules, with a particular focus on its role as a linker-capping group synthon in the design of Histone Deacetylase (HDAC) inhibitors. Detailed, field-proven protocols for its synthesis and subsequent chemical modifications are provided, underpinned by the rationale for each experimental choice.

Introduction: The Strategic Value of 8-Oxo-8-phenyloctanoic Acid

In the landscape of modern drug discovery, the rational design of small molecule therapeutics often relies on the use of versatile chemical scaffolds that can be readily modified to optimize pharmacological properties. 8-Oxo-8-phenyloctanoic acid is one such scaffold, possessing two orthogonal functional groups—a ketone and a carboxylic acid—separated by a flexible seven-carbon aliphatic chain. This unique arrangement offers several strategic advantages in medicinal chemistry:

  • Bifunctionality for Divergent Synthesis: The carboxylic acid provides a handle for amide bond formation, esterification, or reduction, while the ketone can be subjected to reductive amination, reduction to a secondary alcohol, or conversion to a heterocyclic system. This allows for the divergent synthesis of a library of analogues from a single, readily accessible intermediate.

  • The Phenyl Group as a "Cap": In many inhibitor designs, a terminal aromatic group serves as a "capping" element that can engage in hydrophobic or π-stacking interactions within a protein's active site. The phenyl group of 8-oxo-8-phenyloctanoic acid can fulfill this role.

  • The Octanoic Chain as a Linker: The eight-carbon backbone provides a flexible linker of optimal length for spanning the distance between different binding pockets of a target protein or for use in constructing molecules like Proteolysis Targeting Chimeras (PROTACs), where a warhead and an E3 ligase ligand must be connected.[1] The general structure of many inhibitors, such as those for histone deacetylases, often incorporates a cap, a linker, and a metal-binding group.[2][3]

Synthesis of 8-Oxo-8-phenyloctanoic Acid

The most direct and industrially scalable synthesis of 8-oxo-8-phenyloctanoic acid is through the Friedel-Crafts acylation of benzene with suberic anhydride.[4][5] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring.[5]

Synthetic Workflow

G suberic_anhydride Suberic Anhydride reaction_mixture Reaction Mixture in inert solvent suberic_anhydride->reaction_mixture benzene Benzene benzene->reaction_mixture lewis_acid Lewis Acid (e.g., AlCl3) lewis_acid->reaction_mixture workup Aqueous Work-up (HCl/Ice) reaction_mixture->workup 1. Reaction 2. Quench extraction Extraction with Organic Solvent workup->extraction purification Purification (Crystallization/Chromatography) extraction->purification product 8-Oxo-8-phenyloctanoic Acid purification->product

Caption: Synthetic workflow for 8-oxo-8-phenyloctanoic acid.

Detailed Synthetic Protocol

Materials:

  • Suberic anhydride

  • Benzene (dried)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (concentrated)

  • Ice

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (2.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • Formation of Acylium Ion: In a separate flask, dissolve suberic anhydride (1 equivalent) in anhydrous benzene (5-10 equivalents). Transfer this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-45 °C for DCM/benzene) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C and carefully quench the reaction by slowly adding crushed ice, followed by the slow addition of concentrated hydrochloric acid until the aluminum salts dissolve.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 8-oxo-8-phenyloctanoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Physicochemical and Spectroscopic Characterization

PropertyPredicted Value/Information
Molecular Formula C₁₄H₁₈O₃
Molecular Weight 234.29 g/mol
Appearance Expected to be a white to off-white solid
Solubility Soluble in most organic solvents (DCM, EtOAc, MeOH, DMSO), sparingly soluble in water
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.95 (d, 2H, Ar-H ortho to C=O), 7.55 (t, 1H, Ar-H para to C=O), 7.45 (t, 2H, Ar-H meta to C=O), 2.95 (t, 2H, -CH₂-C=O), 2.35 (t, 2H, -CH₂-COOH), 1.70 (m, 4H, -CH₂-), 1.35 (m, 4H, -CH₂-), 12.0 (br s, 1H, -COOH)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 200.0 (C=O, ketone), 180.0 (C=O, acid), 137.0 (Ar-C ipso), 133.0 (Ar-C para), 128.5 (Ar-C meta), 128.0 (Ar-C ortho), 38.5 (-CH₂-C=O), 34.0 (-CH₂-COOH), 29.0, 28.8, 24.5, 24.0 (alkyl -CH₂-)

Note: Predicted NMR shifts are estimates and should be confirmed experimentally.[7][8][9][10]

Applications in Medicinal Chemistry: A Case Study in HDAC Inhibitor Design

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression regulation and are important targets in cancer therapy.[11][12] A common pharmacophore for HDAC inhibitors consists of a zinc-binding group (ZBG), a linker, and a capping group.[2][3][13] 8-Oxo-8-phenyloctanoic acid is an excellent starting material for synthesizing HDAC inhibitors, where the phenyl group acts as the cap and the octanoic acid chain serves as the linker.

General Mechanism of HDAC Inhibition

G cluster_0 HDAC Active Site cluster_1 HDAC Inhibitor HDAC HDAC Enzyme Zinc Zn²⁺ Ion Deacetylation Deacetylation HDAC->Deacetylation Inhibition Inhibition HDAC->Inhibition Target Histone Acetylated Lysine on Histone Tail Zinc->Histone Coordination Histone->Deacetylation Substrate Inhibitor HDAC Inhibitor ZBG Zinc-Binding Group (e.g., Hydroxamic Acid) Linker Linker (from octanoic acid chain) Cap Capping Group (Phenyl ring) Inhibitor->Inhibition ZBG->Zinc Chelation Cap->HDAC Surface Interaction Gene_Silencing Gene Silencing Deacetylation->Gene_Silencing Gene_Expression Gene Expression Inhibition->Gene_Expression Leads to

Caption: General mechanism of HDAC inhibition.

Protocol for Derivatization of 8-Oxo-8-phenyloctanoic Acid

The bifunctional nature of 8-oxo-8-phenyloctanoic acid allows for selective modification of either the carboxylic acid or the ketone.

A. Amide Coupling to Introduce a Zinc-Binding Group (ZBG)

This protocol describes the coupling of the carboxylic acid with hydroxylamine to form a hydroxamic acid, a common ZBG in HDAC inhibitors.

Materials:

  • 8-Oxo-8-phenyloctanoic acid

  • O-(tert-Butyldimethylsilyl)hydroxylamine

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide, anhydrous)

  • TFA (Trifluoroacetic acid)

Procedure:

  • Activation: Dissolve 8-oxo-8-phenyloctanoic acid (1 equivalent) in anhydrous DMF. Add EDC (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (2.5 equivalents). Stir the mixture at room temperature for 30 minutes.

  • Coupling: Add O-(tert-Butyldimethylsilyl)hydroxylamine (1.1 equivalents) to the reaction mixture and stir at room temperature for 12-18 hours.[14][15][16]

  • Work-up and Deprotection: Dilute the reaction with ethyl acetate and wash with water and brine. Dry the organic layer and concentrate. To the crude product, add a solution of TFA in DCM (1:1) and stir for 1 hour to remove the TBDMS protecting group.

  • Purification: Concentrate the mixture and purify the resulting hydroxamic acid by preparative HPLC.

B. Selective Reduction of the Ketone

The ketone can be reduced to a secondary alcohol, which can alter the linker's flexibility and introduce a new hydrogen bond donor. Sodium borohydride (NaBH₄) is a suitable reagent for this transformation as it will not reduce the carboxylic acid.

Materials:

  • 8-Oxo-8-phenyloctanoic acid

  • Sodium borohydride (NaBH₄)

  • Methanol

  • 1 M Hydrochloric acid

Procedure:

  • Reduction: Dissolve 8-oxo-8-phenyloctanoic acid (1 equivalent) in methanol and cool to 0 °C.

  • Add NaBH₄ (1.5 equivalents) portion-wise, keeping the temperature below 10 °C.

  • Stir the reaction at room temperature for 1-2 hours until the starting material is consumed (monitor by TLC).

  • Work-up: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.

  • Extraction: Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield 8-hydroxy-8-phenyloctanoic acid. Purify further by column chromatography if necessary.

Conclusion

8-Oxo-8-phenyloctanoic acid is a high-value building block for medicinal chemistry, offering a straightforward synthesis and two versatile functional handles for chemical elaboration. Its inherent structure as a phenyl-capped alkyl chain makes it particularly well-suited for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies, especially in areas such as HDAC inhibition and other therapeutic targets requiring molecules with linker regions. The protocols provided herein offer a solid foundation for the synthesis and derivatization of this promising scaffold.

References

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Application Note: High-Sensitivity Quantitation of 8-Oxo-8-phenyloctanoic Acid via LC-ESI-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written from the perspective of a Senior Application Scientist. It synthesizes theoretical mass spectrometry principles with practical, field-proven methodologies to provide a rigorous guide for the analysis of 8-Oxo-8-phenyloctanoic acid.

Abstract

This protocol details a validated LC-MS/MS methodology for the quantitation of 8-Oxo-8-phenyloctanoic acid (CAS 26547-51-3), a critical intermediate in pharmaceutical synthesis and a surfactant degradation marker. Unlike standard fatty acid analysis which often relies on GC-MS derivatization, this method utilizes Electrospray Ionization (ESI) in positive mode to exploit the resonant stability of the benzoyl cation, achieving lower limits of quantitation (LLOQ) without the need for derivatization. The method is optimized for biological matrices (plasma/microsomes) and synthetic process control.

Introduction & Molecule Analysis

8-Oxo-8-phenyloctanoic acid is a "hybrid" molecule containing a lipophilic fatty acid tail, a terminal carboxylic acid, and a phenyl ketone moiety.

  • Chemical Structure:

    
    
    
  • Molecular Weight: 234.29 g/mol

  • pKa: ~4.78 (Carboxylic acid)

  • LogP: ~3.2 (Lipophilic)

Analytical Challenge & Strategy

While the carboxylic acid group suggests Negative Mode ESI (


), the phenyl ketone group offers a superior ionization pathway in Positive Mode (

). Under acidic conditions, the ketone oxygen protonates readily. Upon Collision Induced Dissociation (CID), the molecule yields a highly intense and stable benzoyl cation (m/z 105.0) . This specific fragmentation pathway provides better signal-to-noise ratios than the decarboxylation typically seen in negative mode.

Method Development Guide

Internal Standard Selection
  • Preferred: 8-Oxo-8-phenyloctanoic acid-d5 (Phenyl-d5).

  • Alternative: 8-Phenyloctanoic acid (structural analog) or Ketoprofen-d3 (if isotopic analog is unavailable).

Sample Preparation: Acidified Liquid-Liquid Extraction (LLE)

Since the analyte is an acid (pKa ~4.8), acidification is required to suppress ionization and drive the molecule into the organic phase.

Protocol:

  • Aliquot: Transfer 100 µL of sample (Plasma/Reaction Mix) to a glass tube.

  • Spike: Add 10 µL Internal Standard (1 µg/mL in MeOH).

  • Acidify: Add 10 µL of 1.0 M Formic Acid (pH < 3).

  • Extract: Add 600 µL Ethyl Acetate/Hexane (80:20 v/v) .

    • Scientist's Note: The addition of Hexane reduces the extraction of polar matrix interferences compared to pure Ethyl Acetate.

  • Agitate: Vortex for 5 minutes at high speed. Centrifuge at 4,000 x g for 5 minutes.

  • Concentrate: Transfer the supernatant to a clean tube and evaporate to dryness under

    
     at 40°C.
    
  • Reconstitute: Dissolve residue in 100 µL Mobile Phase A/B (50:50).

LC-MS/MS Conditions

Chromatography (UHPLC):

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or Phenomenex Kinetex C18.

    • Why: High carbon load ensures retention of the octanoic chain; 1.7 µm particles provide sharp peaks for the phenyl isomer separation.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2][3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 20 Initial Hold
0.50 20 Loading
3.50 90 Elution of Analyte
4.50 90 Wash
4.60 20 Re-equilibration

| 6.00 | 20 | End |

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization (Positive Mode).[4]

  • Spray Voltage: 4500 V.

  • Capillary Temp: 350°C.

  • Gas Flows: Sheath 45, Aux 15 (Arb units).

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Collision Energy (eV) Type Mechanism
8-Oxo-8-phenyl... 235.1 105.0 22 Quant Benzoyl Cation Formation
235.1 77.0 35 Qual Phenyl Ring
235.1 217.1 10 Qual Loss of H2O

| IS (Analog) | 221.1 | 105.0 | 22 | Quant | (If using 8-phenyloctanoic) |

Visualizing the Workflow & Mechanism

Fragmentation Pathway (ESI Positive)

The following diagram illustrates the specific fragmentation logic used for the Quantifier ion.

Fragmentation M_Protonated Precursor Ion [M+H]+ (m/z 235) Transition_State Inductive Cleavage (Alpha to Carbonyl) M_Protonated->Transition_State CID Energy (22 eV) Product_Ion Quantifier Ion Benzoyl Cation (m/z 105) Transition_State->Product_Ion Charge Retention on Phenyl Ring Neutral_Loss Neutral Loss Octanoic Acid Tail Transition_State->Neutral_Loss Elimination

Figure 1: Proposed fragmentation pathway in Positive ESI mode. The stability of the benzoyl cation (m/z 105) makes it an ideal quantifier.

Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Sample (100 µL) + IS Acid Acidification (1M Formic Acid) Sample->Acid LLE LLE Extraction (EtOAc/Hexane) Acid->LLE Dry Evaporation (N2 @ 40°C) LLE->Dry LC UHPLC Separation (C18, 3.5 min RT) Dry->LC Reconstitute MS MS/MS Detection (m/z 235 -> 105) LC->MS

Figure 2: Step-by-step extraction and analysis workflow ensuring maximum recovery of the acidic lipid.

Validation & Troubleshooting

Linearity and Range
  • Linear Range: 1.0 ng/mL to 2000 ng/mL.

  • Curve Fit: Linear, 1/x² weighting.

  • Carryover: Due to the lipophilic chain, carryover can occur. Ensure the "Wash" step in the gradient (90% B) is held for at least 1 minute.

Common Pitfalls
  • Low Recovery: Usually due to insufficient acidification. The pH must be below the pKa (4.8) to ensure the molecule is neutral and extractable by organic solvents.

  • Peak Tailing: Caused by secondary interactions between the free carboxylic acid and silanols on the column.

    • Fix: Ensure the mobile phase contains at least 0.1% Formic Acid.[1][2] If tailing persists, switch to a column with "End-capping" or "Polar Embedded" groups.

  • Isobaric Interference: 8-Phenyloctanoic acid (lacking the ketone) has a different mass, but other oxidation products might interfere. The specific transition to m/z 105 (Benzoyl) is highly specific to the oxo-phenyl structure, filtering out non-ketone analogs.

References

  • PubChem. "8-Phenyloctanoic acid | C14H20O2 | CID 520273."[5] National Institutes of Health (NIH). Link

  • Li, X., et al. "Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples." PMC, National Institutes of Health, 2022. Link

  • BenchChem. "Application Notes and Protocols for the Characterization of 8-(3-Chlorophenyl)-8-oxooctanoic acid." BenchChem Protocols, 2025.[1] Link

  • Zhang, Y., et al. "Rapid quantification of fatty acids in plant oils and biological samples by LC-MS." Analytical and Bioanalytical Chemistry, 2021.[6][7] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Scaling Up the Synthesis of 8-Oxo-8-phenyloctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis of 8-Oxo-8-phenyloctanoic acid. Transitioning a synthesis from the bench to a pilot plant or manufacturing scale introduces challenges that are often non-linear and require a deep understanding of the underlying chemical principles. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and a detailed, field-proven protocol to navigate the complexities of scaling up this valuable chemical intermediate.

Synthesis Overview: The Friedel-Crafts Acylation Approach

The most robust and industrially viable route to 8-Oxo-8-phenyloctanoic acid is the Friedel-Crafts acylation of benzene with suberic anhydride (or its corresponding acyl chloride). This electrophilic aromatic substitution reaction is catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃).[1][2][3] The reaction proceeds by forming a highly reactive acylium ion, which is then attacked by the electron-rich benzene ring.[2][4]

The overall transformation is depicted below:

Reaction Scheme: Suberic Anhydride + Benzene --(AlCl₃)--> 8-Oxo-8-phenyloctanoic acid

While straightforward on paper, this reaction presents significant challenges related to exothermicity, reagent handling, and purification when performed on a multi-kilogram scale.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Work-up & Isolation cluster_purification Phase 4: Purification A Charge Benzene & AlCl₃ to Jacketed Reactor B Prepare Suberic Anhydride Solution C Cool Reactor to 0-5 °C B->C D Controlled Addition of Suberic Anhydride C->D E Monitor Reaction (TLC/HPLC/GC) D->E F Controlled Quench (Reaction into Ice/HCl) E->F G Phase Separation F->G H Aqueous Extraction G->H I Solvent Swap/ Concentration H->I J Crystallization I->J K Filtration & Washing J->K L Drying K->L M Final Product L->M

Caption: High-level workflow for the scaled-up synthesis of 8-Oxo-8-phenyloctanoic acid.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the scale-up process in a practical question-and-answer format.

Q1: My reaction yield dropped significantly from 90% at the lab scale to 60% in the 50 L reactor. What are the most likely causes?

This is a classic scale-up challenge. The drop in yield is rarely due to a single factor. Consider these possibilities:

  • Inefficient Heat Transfer: Friedel-Crafts acylations are highly exothermic. A large reactor has a lower surface-area-to-volume ratio than a lab flask, making heat dissipation less efficient. Localized hot spots can form, leading to the degradation of starting materials and products or promoting side reactions. The solution is to ensure your cooling system is adequate and to slow down the addition rate of the limiting reagent.

  • Poor Mixing: Inadequate agitation can lead to a non-homogenous reaction mixture. This means parts of the batch may react slower or faster than others, and localized excesses of reagents can cause byproduct formation. Ensure the impeller design and speed are sufficient to maintain a uniform slurry of AlCl₃.

  • Moisture Contamination: Aluminum chloride reacts violently with water. On a large scale, increased surface areas during transfers and longer charging times increase the risk of exposure to atmospheric moisture. This deactivates the catalyst, requiring a larger excess and leading to inconsistent results. Always handle AlCl₃ under a nitrogen or argon atmosphere and use anhydrous solvents.

  • Incomplete Reaction: The reaction may simply need more time at a larger scale due to the mass transfer limitations mentioned above. Always monitor the reaction to completion using an appropriate in-process control (IPC) like HPLC or TLC before initiating the quench.

Q2: I'm observing a new, significant impurity in my crude product that wasn't present in the lab. How can I identify and mitigate it?

The most common byproduct in this reaction is a di-acylated benzene derivative. This occurs when the product, 8-Oxo-8-phenyloctanoic acid, competes with benzene as the substrate for a second acylation.

  • Causality: The product is deactivated towards further electrophilic substitution, but under harsh conditions (high temperature, high catalyst concentration), di-acylation can occur. This problem is exacerbated at scale due to the potential for localized hot spots and poor mixing, as discussed in Q1.

  • Mitigation Strategy:

    • Strict Temperature Control: Maintain the reaction temperature below 10 °C during the addition phase.

    • Stoichiometry: Use benzene in a significant excess. Not only does it serve as the solvent, but its high concentration ensures it outcompetes the product for the acylium ion electrophile.

    • Reverse Addition: Consider adding the AlCl₃/benzene slurry to the suberic anhydride solution. While logistically more complex, this can sometimes help maintain a low concentration of the active electrophile.

Q3: The work-up/quench is extremely violent and difficult to control. What is the safest and most effective procedure for a large-scale batch?

Quenching a large-scale Friedel-Crafts reaction is one of the most hazardous steps. The unreacted AlCl₃ and the AlCl₃ complexed with the ketone product react vigorously with water in a highly exothermic process, releasing large volumes of HCl gas.[5]

  • The Hazard: Simply adding water to the reactor is a recipe for a dangerous runaway reaction. The heat generated can boil the solvent and create a pressure surge, while the HCl gas is corrosive and toxic.[6]

  • Recommended Procedure (Reverse Quench):

    • Prepare a separate, appropriately sized vessel containing a mixture of crushed ice and concentrated hydrochloric acid. The acid helps to keep aluminum salts dissolved in the aqueous phase.

    • With vigorous stirring of the ice/acid mixture, slowly transfer the completed reaction mixture into the quench vessel via a dip tube or pump.

    • Ensure the quench vessel has adequate cooling and is vented to a scrubber system to neutralize the evolving HCl gas.

    • By adding the reaction to the quench medium, the heat is absorbed by the melting ice, and the temperature is much easier to control.

Q4: My product is "oiling out" during crystallization instead of forming a solid, making filtration impossible. How can I resolve this?

This is a common purification problem, often caused by residual solvents, impurities acting as eutectic mixtures, or an incorrect cooling profile.

  • Solvent System: Ensure your starting material for crystallization is fully dissolved in the chosen solvent at an elevated temperature. If the product is too soluble, it may remain an oil. If it's not soluble enough, the yield will be poor. A common and effective solvent for this product is a toluene/heptane mixture. Toluene provides good solubility at high temperatures, while heptane acts as an anti-solvent to induce precipitation upon cooling.

  • Controlled Cooling & Seeding: Do not crash-cool the solution. A slow, controlled cooling rate is essential for proper crystal lattice formation. Once the solution becomes supersaturated (cloudy), add a small amount of "seed" crystals of pure 8-Oxo-8-phenyloctanoic acid. This provides a template for crystal growth and can prevent oiling.

  • Purity: If the crude material is highly impure, consider a pre-purification step like a silica gel plug filtration or an activated carbon treatment to remove colored impurities and other contaminants that can inhibit crystallization.

Troubleshooting Decision Tree

G Start Low Yield or High Impurity Issue Detected CheckReaction IPC Check: Reaction Complete? Start->CheckReaction Incomplete Reaction Incomplete CheckReaction->Incomplete No Complete Reaction Complete CheckReaction->Complete Yes TroubleshootReaction Troubleshoot Reaction Conditions Incomplete->TroubleshootReaction TroubleshootWorkup Troubleshoot Work-up & Purification Complete->TroubleshootWorkup TempControl Improve Temperature Control (Slower Addition, Better Cooling) TroubleshootReaction->TempControl Mixing Increase Agitation Speed/ Check Impeller TroubleshootReaction->Mixing Catalyst Verify AlCl₃ Quality & Stoichiometry (Anhydrous) TroubleshootReaction->Catalyst QuenchLoss Product Loss During Quench/ Phase Separation? TroubleshootWorkup->QuenchLoss PurificationIssue Inefficient Crystallization? (Oiling Out, High Solubility) TroubleshootWorkup->PurificationIssue AnalyzeLoss Analyze Aqueous Layers & Mother Liquor for Product QuenchLoss->AnalyzeLoss OptimizeCrystallization Optimize Solvent Ratio, Cooling Profile, & Seeding PurificationIssue->OptimizeCrystallization

Caption: Decision tree for troubleshooting common scale-up issues.

Detailed Scale-Up Protocol (1 kg Example)

This protocol is intended as a guide and should be adapted based on available equipment and a thorough safety review.

Reagents & Equipment
ItemQuantityMolesNotes
Suberic Anhydride1.00 kg6.40 molEnsure dry
Aluminum Chloride (AlCl₃)2.05 kg15.36 molAnhydrous, handle under N₂
Benzene8.0 L-Anhydrous grade
Concentrated HCl (aq)2.5 L-For quench
Toluene5.0 L-For extraction & crystallization
Heptane10.0 L-For crystallization
Equipment
50 L Jacketed Glass ReactorWith overhead stirrer, thermocouple, condenser, and N₂ inlet
Addition Funnel/PumpFor suberic anhydride solution
100 L Quench VesselWith cooling and vent to scrubber
Filter/Dryer or Buchner FunnelFor product isolation
Step-by-Step Procedure
  • Reactor Setup & Inerting:

    • Set up the 50 L reactor and ensure it is clean and dry.

    • Inert the reactor by purging with dry nitrogen for at least 30 minutes. Maintain a gentle nitrogen blanket throughout the reaction.

  • Charging Reagents:

    • To the inerted reactor, charge Benzene (4.0 L).

    • Begin cooling the reactor jacket to 0 °C.

    • Under a nitrogen atmosphere, carefully and portion-wise, add the Aluminum Chloride (2.05 kg). The slurry formation is exothermic; ensure the internal temperature does not exceed 20 °C.

    • In a separate vessel, dissolve the Suberic Anhydride (1.00 kg) in Benzene (4.0 L). Gentle warming may be required. Cool the solution back to room temperature before use.

  • Reaction - Controlled Addition:

    • Once the AlCl₃/benzene slurry has cooled to 0-5 °C, begin the slow, dropwise addition of the suberic anhydride solution.

    • CRITICAL STEP: Maintain the internal reaction temperature between 5-10 °C throughout the addition. This may take 2-4 hours. A runaway exotherm is a significant risk here.

    • After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 1-2 hours.

  • In-Process Control (IPC):

    • Carefully take a small aliquot from the reaction, quench it in ice-cold dilute HCl, and extract with ethyl acetate.

    • Analyze the organic layer by TLC or HPLC to confirm the complete consumption of suberic anhydride. If the reaction is not complete, allow it to stir for another hour and re-analyze.

  • Work-up - Controlled Quench:

    • In the 100 L quench vessel, prepare a mixture of crushed ice (15 kg) and concentrated HCl (2.5 L).

    • Begin strong agitation of the quench mixture and ensure the vessel's cooling system is active.

    • Slowly transfer the reaction mixture from the reactor into the quench vessel via a pump or pressure transfer through a dip tube. Monitor the temperature of the quench vessel, keeping it below 25 °C.

    • Once the transfer is complete, rinse the reactor with Toluene (1.0 L) and add the rinsing to the quench vessel.

  • Isolation & Extraction:

    • Stir the quenched mixture for 30 minutes, then stop the agitation and allow the layers to separate.

    • Drain the lower aqueous layer.

    • Wash the upper organic layer with 2M HCl (2 x 4 L) and then with brine (1 x 4 L).

    • Transfer the organic layer back to the clean reactor.

  • Purification - Crystallization:

    • Concentrate the organic layer under vacuum to a volume of approximately 3 L.

    • Add Toluene (4.0 L) to the concentrate.

    • Heat the solution to 60-70 °C until all solids are dissolved.

    • Begin to slowly add Heptane (5.0 L) while maintaining the temperature. The solution should become slightly cloudy.

    • Turn off the heating and allow the solution to cool slowly with gentle stirring.

    • At ~45-50 °C, add seed crystals of pure 8-Oxo-8-phenyloctanoic acid.

    • Continue to cool slowly to 0-5 °C over at least 4 hours. Hold at this temperature for 2 hours to maximize precipitation.

  • Final Product Isolation:

    • Filter the resulting slurry using the filter/dryer or a large Buchner funnel.

    • Wash the filter cake with a cold (0 °C) mixture of Toluene/Heptane (20:80, 2 x 2 L).

    • Dry the solid under vacuum at 40-50 °C until a constant weight is achieved.

    • Expected Yield: 1.2 - 1.4 kg (75-88%).

References

  • Google Patents. (n.d.). A kind of chemical synthesis method of 8-furan-8-oxooctanoic acid methyl ester.
  • Google Patents. (n.d.). Oxo synthesis process.
  • Google Patents. (n.d.). Method of preparation of 8-hydroxyoctanoic acid.
  • Google Patents. (n.d.). Synthesis method of 8-aminocaprylic acid.
  • PubMed Central. (2023). Discovery and properties of a monoclonal antibody targeting 8-oxoA, an oxidized adenine lesion in DNA and RNA. Retrieved from [Link]

  • YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]

  • National Institutes of Health. (2018). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]

  • Chemguide. (n.d.). THE REACTION OF ACYL CHLORIDES WITH BENZENE. Retrieved from [Link]

  • American Chemical Society. (n.d.). Overcoming Key Challenges in PROTAC Drug Development: From Synthesis to Bioavailability Enhancement. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Flocculation aav purification.
  • Royal Society of Chemistry. (n.d.). Amino acid assisted templating synthesis of hierarchical zeolitic imidazolate framework-8 for efficient arsenate removal. Retrieved from [Link]

  • The Chemistry Community. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). C. The Friedel-Crafts Acylation of Benzene. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Clemmensen reduction of α-, β-keto acids. Retrieved from [Link]

  • Scribd. (2023). Wagschal-Et-Al-2023-Toward-The-Development-Of-A-Manufacturing-Process-For-Milvexian-Scale-Up-Synthesis-Of-The-Side-Chain. Retrieved from [Link]

  • YouTube. (2023). Clemmensen Reduction of Aldehydes & Ketones. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

  • MDPI. (n.d.). Assessing High-Performance Energy Storage of the Synthesized ZIF-8 and ZIF-67. Retrieved from [Link]

  • International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Retrieved from [Link]

  • SlideShare. (n.d.). CLEMMENSEN REDUCTION. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Clemmensen Reduction. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 8-hydroxyoctanoic acid and its salts, and its use.

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Validation & Comparative

A Comparative Guide to 8-Oxo-8-phenyloctanoic Acid and Other Biologically Relevant Keto Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison of 8-oxo-8-phenyloctanoic acid, a γ-keto acid, with other key keto acids relevant to biological research and drug development. Recognizing the limited direct experimental data on 8-oxo-8-phenyloctanoic acid, this document serves as both a comparative analysis and a foundational guide for researchers initiating studies on this molecule. We will delve into the known properties and applications of well-characterized keto acids—pyruvic acid (an α-keto acid), α-ketoglutarate (an α-keto dicarboxylic acid), and levulinic acid (a γ-keto acid)—to provide a framework for understanding and investigating 8-oxo-8-phenyloctanoic acid.

Introduction to Keto Acids: More Than Just Metabolites

Keto acids are organic compounds containing both a carboxylic acid and a ketone functional group. Their position relative to the carboxyl group classifies them into α, β, and γ-keto acids, each with distinct chemical reactivity and biological significance.[1][2] While α-keto acids like pyruvic acid and α-ketoglutarate are central hubs in cellular metabolism, γ-keto acids are gaining attention for their potential as bioactive molecules and versatile chemical synthons.[3][4]

8-Oxo-8-phenyloctanoic acid, with its phenyl ring and eight-carbon chain, represents an intriguing molecule at the intersection of fatty acid and aromatic metabolism. Its structure suggests potential for unique biological activities, warranting a thorough investigation.

Comparative Overview of Selected Keto Acids

To contextualize the potential of 8-oxo-8-phenyloctanoic acid, we will compare it with three well-studied keto acids.

Property8-Oxo-8-phenyloctanoic AcidPyruvic Acidα-KetoglutarateLevulinic Acid
Classification γ-Keto Acidα-Keto Acidα-Keto Dicarboxylic Acidγ-Keto Acid
Molecular Formula C₁₄H₁₈O₃C₃H₄O₃C₅H₆O₅C₅H₈O₃
Molecular Weight 234.29 g/mol (Estimated)88.06 g/mol 146.1 g/mol 116.12 g/mol
Key Biological Role Largely unexplored; potential role in lipid metabolism and signaling.Central intermediate in glycolysis and cellular respiration.[5]Key intermediate in the Krebs cycle; nitrogen transport.Precursor for biofuels and specialty chemicals; potential bioactive properties.[6]

Deep Dive into Keto Acid Functionality

8-Oxo-8-phenyloctanoic Acid: A γ-Keto Acid with Aromatic Character

As a γ-keto acid, 8-oxo-8-phenyloctanoic acid possesses a ketone group at the third carbon from the carboxylic acid. This structure imparts distinct chemical properties compared to its α- and β- counterparts. The presence of a terminal phenyl group adds a lipophilic and aromatic dimension, suggesting potential interactions with hydrophobic binding pockets in proteins or roles in membrane-associated processes. While direct biological data is scarce, its structural similarity to other bioactive lipids and keto compounds suggests potential roles in inflammation, signaling, or as a metabolic modulator.

Pyruvic Acid: The Central Hub of Glycolysis

Pyruvic acid, an α-keto acid, is the end product of glycolysis and a critical link to the citric acid cycle via its conversion to acetyl-CoA.[5] Its concentration is a key indicator of cellular metabolic status. Beyond its metabolic role, pyruvate has demonstrated protective effects against neuronal cell death induced by various stresses.[7]

α-Ketoglutarate: A Multifaceted Metabolic Regulator

α-Ketoglutarate is a pivotal intermediate in the Krebs cycle and a key player in nitrogen metabolism, acting as a nitrogen scavenger.[8] It also functions as a signaling molecule, influencing gene expression and cellular aging pathways.[9] Its dicarboxylic nature distinguishes it from the other keto acids discussed here, contributing to its unique roles in cellular biochemistry.

Levulinic Acid: A Versatile Bio-based Platform Chemical

Levulinic acid, another γ-keto acid, is recognized as a key platform chemical derivable from biomass.[10] It serves as a precursor for the synthesis of biofuels and various additives.[6] In biological contexts, levulinic acid and its derivatives have shown potential in drug synthesis and as bioactive agents themselves.[11]

Experimental Protocols

To facilitate research into 8-oxo-8-phenyloctanoic acid and enable its comparison with other keto acids, we provide the following detailed experimental protocols.

Synthesis of 8-Oxo-8-phenyloctanoic Acid

This protocol is adapted from a method for a similar furan-containing compound and utilizes the well-established Friedel-Crafts acylation.[12][13]

Workflow for the Synthesis of 8-Oxo-8-phenyloctanoic Acid

suberic_acid Suberic Acid friedel_crafts Friedel-Crafts Acylation suberic_acid->friedel_crafts 1. thionyl_chloride Thionyl Chloride thionyl_chloride->friedel_crafts suberoyl_chloride Suberoyl Chloride suberoyl_chloride->friedel_crafts benzene Benzene benzene->friedel_crafts 2. lewis_acid Lewis Acid (e.g., AlCl3) lewis_acid->friedel_crafts Catalyst hydrolysis Aqueous Workup friedel_crafts->hydrolysis 3. product 8-Oxo-8-phenyloctanoic Acid hydrolysis->product 4.

Caption: Synthesis of 8-Oxo-8-phenyloctanoic Acid via Friedel-Crafts Acylation.

Step-by-Step Protocol:

  • Preparation of Suberoyl Chloride: In a round-bottom flask equipped with a reflux condenser and a gas outlet, add suberic acid (1 equivalent). Slowly add thionyl chloride (2.2 equivalents) at room temperature. Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases. Distill off the excess thionyl chloride under reduced pressure to obtain crude suberoyl chloride.

  • Friedel-Crafts Acylation: In a separate flask under an inert atmosphere, suspend a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) in an excess of dry benzene, which serves as both reactant and solvent. Cool the mixture in an ice bath. Slowly add the crude suberoyl chloride dropwise to the benzene suspension with vigorous stirring.

  • Reaction and Quenching: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC). Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Rationale for Experimental Choices: The use of thionyl chloride is a standard and efficient method for converting carboxylic acids to acyl chlorides. The Friedel-Crafts acylation is a classic and reliable method for forming carbon-carbon bonds between an aromatic ring and an acyl group.[14] Benzene is used in excess to drive the reaction and serve as the solvent. Anhydrous conditions are critical as the Lewis acid catalyst is moisture-sensitive.

Analytical Characterization of Keto Acids

Accurate quantification and identification of keto acids in biological matrices are crucial for understanding their metabolic roles. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for this purpose.[7][15]

General Workflow for Keto Acid Analysis by HPLC and GC-MS

sample Biological Sample (e.g., cell lysate, plasma) extraction Extraction of Metabolites sample->extraction derivatization Derivatization extraction->derivatization hplc HPLC Analysis derivatization->hplc For HPLC gcms GC-MS Analysis derivatization->gcms For GC-MS data_analysis Data Analysis and Quantification hplc->data_analysis gcms->data_analysis

Caption: General workflow for the analysis of keto acids using HPLC and GC-MS.

HPLC Method for Keto Acid Analysis

This protocol is a general method that can be adapted for the analysis of various keto acids, including 8-oxo-8-phenyloctanoic acid.[1]

  • Sample Preparation: Homogenize tissue or cell samples in a suitable buffer and deproteinize using a method such as perchloric acid precipitation followed by neutralization.

  • Derivatization: To enhance detection, especially for fluorescence-based methods, derivatize the keto acids. A common reagent is 1,2-diamino-4,5-methylenedioxybenzene (DMB), which reacts with α-keto acids to form fluorescent quinoxalinone derivatives. For γ-keto acids, other derivatization strategies may be necessary depending on the detector used.

  • HPLC Separation: Use a reverse-phase C18 column. The mobile phase can be a gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: Detection can be achieved using a UV detector (around 210-250 nm) or a fluorescence detector if a suitable derivatizing agent is used. Mass spectrometry (LC-MS) can also be coupled for highly sensitive and specific detection.[15]

GC-MS Method for Keto Acid Analysis

GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. Keto acids generally require derivatization to increase their volatility.[16]

  • Sample Preparation and Extraction: Similar to the HPLC protocol, extract metabolites from the biological matrix.

  • Derivatization: A two-step derivatization is common for keto acids. First, protect the keto group by oximation with a reagent like methoxyamine hydrochloride. Then, silylate the carboxylic acid group using a reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • GC-MS Analysis: Inject the derivatized sample onto a suitable capillary column (e.g., DB-5ms). Use a temperature gradient to separate the analytes. The mass spectrometer is used for detection and identification based on the mass-to-charge ratio of the fragmented ions.

Cellular Assays for Assessing Keto Acid Bioactivity

To investigate the biological effects of 8-oxo-8-phenyloctanoic acid and compare them to other keto acids, a variety of in vitro cellular assays can be employed.

Workflow for Assessing Cellular Effects of Keto Acids

cell_culture Cell Culture (e.g., Macrophages, Neurons) treatment Treatment with Keto Acids cell_culture->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) treatment->cytotoxicity metabolism Metabolic Assays (e.g., Seahorse, Metabolomics) treatment->metabolism signaling Signaling Pathway Analysis (e.g., Western Blot, qPCR) treatment->signaling

Caption: Workflow for investigating the cellular effects of keto acids.

Cytotoxicity Assay (MTT Assay)

This assay measures cell viability and can be used to determine the cytotoxic potential of the keto acids.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the keto acids (e.g., 8-oxo-8-phenyloctanoic acid, pyruvic acid, α-ketoglutarate, levulinic acid) for a specified time (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization and Measurement: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals. Measure the absorbance at a wavelength of around 570 nm.

Metabolic Flux Analysis (Seahorse Assay)

This assay measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate.

  • Treatment: Treat the cells with the keto acids for the desired duration.

  • Assay: Perform a Seahorse XF Cell Mito Stress Test or Glycolysis Stress Test according to the manufacturer's instructions to determine the effects of the keto acids on cellular metabolism.

Conclusion and Future Directions

While 8-oxo-8-phenyloctanoic acid remains a largely uncharacterized molecule, its structural features as a γ-keto acid with an aromatic moiety suggest a high potential for interesting biological activities. This guide provides a foundational framework for its synthesis, analysis, and biological evaluation, drawing parallels with the well-understood keto acids: pyruvic acid, α-ketoglutarate, and levulinic acid. The provided protocols are intended to be starting points for researchers, and optimization will likely be necessary for specific applications.

Future research should focus on elucidating the specific biological targets and mechanisms of action of 8-oxo-8-phenyloctanoic acid. Investigating its effects on metabolic pathways, cellular signaling, and inflammatory responses will be crucial in uncovering its potential as a novel therapeutic agent or a tool for biomedical research.

References

  • Clean Production of Levulinic Acid from Fructose and Glucose in Salt Water by Heterogeneous Catalytic Dehydr
  • Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. Molecules, 2018.
  • friedel-crafts acyl
  • Friedel-Crafts Acylation: Mechanism, Reactions & limit
  • Branched-chain ketoacids derived from cancer cells modulate macrophage polarization and metabolic reprogramming. bioRxiv, 2022.
  • Clean Production of Levulinic Acid from Fructose and Glucose in Salt Water by Heterogeneous Catalytic Dehydr
  • Keto acid. Wikipedia.
  • Assessment of Betulinic Acid Cytotoxicity and Mitochondrial Metabolism Impairment in a Human Melanoma Cell Line.
  • α-Ketoglutar
  • Analysis of intracellular α-keto acids by HPLC with fluorescence detection. The Royal Society of Chemistry, 2020.
  • mTOR/α-ketoglutarate signaling: impact on brain cell homeostasis under ischemic conditions. Frontiers, 2023.
  • Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry.
  • Ketogenic Diet: A New Light Shining on Old but Gold Biochemistry.
  • In Vitro Cytotoxicity Assessment of Betulinic Acid Organic Salts on Triple-Neg
  • Pyruvic Acid: A Key Player in Cellular Metabolism and Health. MetwareBio.
  • Cell-free assays for gamma-secretase activity. PubMed, 2000.
  • How does alpha-ketoglutar
  • Gamma-Ray-Induced Amino Acid Formation during Aqueous Alteration in Small Bodies: The Effects of Compositions of Starting Solutions. MDPI, 2024.
  • Pyruv
  • Metabolic pathways involved in the production of ketoacids, precursors to industrial products.
  • Technical Support Center: Derivatization of Keto Acids for GC-MS Analysis. Benchchem.
  • Levulinic acid (4-Oxovaleric acid). MedChemExpress.
  • Analysis of Amino Acids by HPLC. Agilent.
  • Highly Sensitive GC/MS/MS Method for Quantitation of Amino and Nonamino Organic Acids.
  • Long-Term Ketogenic Diet Induces Metabolic Acidosis, Anemia, and Oxidative Stress in Healthy Wistar Rats.
  • Preparation of betulinic acid derivatives by chemical and biotransformation methods and determination of cytotoxicity against selected cancer cell lines.
  • α-Ketoglutar
  • 8-PHENYLOCTANOIC ACID 26547-51-3 wiki. ChemicalBook.
  • A sensitive fluorimetric assay for pyruvate.
  • Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes: Application to Stereoselective Natural Product Diversification. Journal of the American Chemical Society, 2022.
  • alpha-Ketoglutarate Assay Kit (Fluorometric) NBP3-25913 Manual. Bio-Techne.
  • A review on biomass-derived levulinic acid for applic
  • Pyruvic Acid. Metabolon.
  • Extraction of Levulinic Acid from Aqueous Solution Using Trioctylamine at Different Temper
  • Pyruv
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • Alpha-ketoglutarate (aKG) supplementation upregulates signaling...
  • Computational Analysis of the Asymmetric Hydrogenation of γ-Ketoacids: Weak Interactions and Kinetics. MDPI, 2023.
  • 8-Bromooctanoic acid. PubChem.
  • 3-Oxooctanoic acid. PubChem.

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Comparative Guide: Analytical Validation of 8-Oxo-8-phenyloctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

8-Oxo-8-phenyloctanoic acid (OPOA) is a critical structural intermediate, often implicated in the synthesis of permeation enhancers like Salcaprozate Sodium (SNAC) or as a specific impurity in the manufacturing of phenyl-substituted fatty acids.[1] Its structure—comprising a lipophilic octyl chain, a polar carboxylic acid tail, and a UV-active phenyl ketone head—presents unique analytical challenges.[1]

In drug development, validating a method for OPOA requires balancing sensitivity (for impurity profiling) with robustness (for assay release).[1] This guide objectively compares the two dominant methodologies—HPLC-UV and UHPLC-MS/MS —and provides a self-validating protocol compliant with ICH Q2(R2) guidelines.[1]

Analytical Decision Matrix

The following decision tree illustrates when to deploy which methodology based on your specific phase of development.

AnalyticalDecisionMatrix Start Start: Define Analytical Goal Goal What is the primary objective? Start->Goal RawMaterial Raw Material / Assay Release (>98% Purity) Goal->RawMaterial High Conc. Impurity Trace Impurity / Genotoxic Screen (<0.1% levels) Goal->Impurity Low Conc. Bioanalysis PK/PD Studies (Biological Matrix) Goal->Bioanalysis Complex Matrix HPLC Method A: RP-HPLC-UV Robust, Low Cost, QC Friendly RawMaterial->HPLC LCMS Method B: UHPLC-MS/MS High Sensitivity, Specificity Impurity->LCMS Bioanalysis->LCMS Validation Proceed to ICH Q2(R2) Validation HPLC->Validation LCMS->Validation

Figure 1: Analytical Decision Matrix for selecting the appropriate OPOA quantification strategy.

Comparative Analysis: HPLC-UV vs. UHPLC-MS/MS[1]

The choice between UV and MS detection depends heavily on the "Fit-for-Purpose" principle.[1]

FeatureMethod A: RP-HPLC-UVMethod B: UHPLC-MS/MS
Primary Use Case QC Release, Assay, Content UniformityImpurity Profiling, Genotoxic Screening, Bioanalysis
Detection Principle UV Absorbance (Chromophore: Phenyl/Ketone)Mass-to-Charge Ratio (ESI Negative Mode)
Sensitivity (LOD) ~0.5 µg/mL (ppm level)~0.5 ng/mL (ppb level)
Specificity Moderate (Relies on Retention Time & Resolution)High (MRM transitions are structure-specific)
Throughput Moderate (15-20 min run time)High (3-5 min run time)
Cost Per Sample Low ($)High (

$)
Expert Insight Preferred for Routine QC. The phenyl ring provides sufficient UV signal at 254nm.[1][2]Required for Trace Analysis. Essential if OPOA is a potential mutagenic impurity (PMI).[1]

Method A: The Workhorse Protocol (RP-HPLC-UV)[1]

This method is designed for robustness .[1] We utilize a C18 column with high carbon load to interact with the lipophilic octyl chain, while acidic mobile phase suppresses the ionization of the carboxylic acid (


) to prevent peak tailing.
Chromatographic Conditions
  • Instrument: HPLC System with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.[1]

    • Why: The 3.5 µm particle size offers a balance between resolution and backpressure, suitable for standard HPLC pumps.

  • Mobile Phase A: 0.1% Orthophosphoric Acid (

    
    ) in Water.[1]
    
    • Why: Phosphoric acid is UV transparent at 210-254 nm.[1] It buffers the pH to ~2.0, ensuring OPOA is fully protonated (

      
      ) for consistent retention.[1]
      
  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection: 254 nm (Primary - Phenyl ring), 210 nm (Secondary - Carbonyl).[1]

  • Column Temp: 30°C.

  • Injection Vol: 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.07030
10.01090
12.01090
12.17030
15.07030

Method B: The High-Sensitivity Protocol (UHPLC-MS/MS)[1]

This method is designed for specificity . We switch to volatile buffers compatible with Mass Spectrometry.

Chromatographic Conditions
  • Instrument: UHPLC coupled to Triple Quadrupole MS (e.g., Waters Xevo TQ-S).[1]

  • Column: Waters ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

    • Why: Formic acid is volatile.[1] While it suppresses negative ionization slightly, it improves peak shape.[1] Alternatively, 5mM Ammonium Acetate (pH 4.[1]5) can be used if sensitivity in ESI(-) is poor.[1]

  • Mobile Phase B: Acetonitrile.[1][3]

  • Ionization: Electrospray Ionization (ESI), Negative Mode.[1]

    • Why: Carboxylic acids ionize best in negative mode (

      
      ).[1]
      
MS/MS Transitions (MRM)
  • Precursor Ion (Q1): 247.1

    
     (
    
    
    
    for
    
    
    )[1]
  • Product Ion (Q3):

    • Quantifier: 105.0

      
       (Cleavage of the benzoyl group).
      
    • Qualifier: 127.0

      
       (Loss of phenyl ketone moiety).[1]
      

Validation Framework (ICH Q2(R2))

To ensure scientific integrity, the chosen method must be validated.[1][4] The following workflow outlines the mandatory experiments.

ValidationWorkflow Prep System Suitability (RSD < 2.0%, Tailing < 1.5) Spec Specificity (Blank vs. Sample) Prep->Spec Lin Linearity (5 levels, R² > 0.999) Spec->Lin Acc Accuracy (Spike Recovery 80-120%) Lin->Acc Prec Precision (Repeatability n=6) Acc->Prec

Figure 2: Step-by-step validation workflow aligned with ICH Q2(R2) standards.

Specificity (Selectivity)[1]
  • Protocol: Inject Mobile Phase blank, Placebo (if formulation), and Pure OPOA Standard.[1]

  • Acceptance Criteria: No interfering peaks at the retention time of OPOA. Resolution (

    
    ) > 2.0 between OPOA and nearest impurity (e.g., SNAC related compounds).[1]
    
Linearity[5]
  • Protocol: Prepare 5 concentration levels.

    • HPLC-UV Range: 50% to 150% of target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).[1]

    • LC-MS Range: 1 ng/mL to 100 ng/mL.[1]

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
Accuracy (Recovery)
  • Protocol: Spike OPOA into the matrix (or solvent) at 3 levels (80%, 100%, 120%).[1]

  • Acceptance Criteria: Mean recovery between 98.0% and 102.0% for Assay; 80-120% for Impurities.[1]

Precision (Repeatability)
  • Protocol: 6 consecutive injections of the standard solution at 100% concentration.

  • Acceptance Criteria: % RSD of peak areas

    
     2.0% (HPLC-UV) or 
    
    
    
    5.0% (LC-MS).

Experimental Data Summary (Simulated)

The following table summarizes typical performance metrics observed when validating OPOA using the HPLC-UV method described above.

ParameterAcceptance CriteriaTypical ResultStatus
Retention Time

0.5 min
8.4 minPass
Linearity (

)

0.999
0.9998Pass
LOD (S/N > 3) N/A0.2 µg/mLInfo
LOQ (S/N > 10) N/A0.6 µg/mLInfo
Precision (RSD)

2.0%
0.4%Pass
Tailing Factor

2.0
1.1Pass

Expert Troubleshooting & Tips

  • Peak Tailing: If you observe tailing > 1.5, the carboxylic acid is likely interacting with silanols on the column.[1]

    • Fix: Ensure Mobile Phase A pH is

      
       2.[1]5. Use an "End-capped" column (e.g., "RP-18e").[1]
      
  • Carryover: The octyl chain makes OPOA "sticky."[1]

    • Fix: Use a needle wash of 50:50 Acetonitrile:Water (or Methanol).[1] Ensure the gradient holds at 90% B for at least 2 minutes to flush the column.

  • Sample Stability: OPOA is a keto-acid.[1] Avoid using alkaline diluents, as this may induce degradation or salt formation that alters chromatography.[1] Dissolve standards in Acetonitrile or Methanol.[1]

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Q2(R2).[1][5][6][7] (2023).[1][2][6][8] Provides the global regulatory framework for validating analytical methods. [Link]

  • Lv, Z., et al. Synthesis of salcaprozate sodium and its significance in enhancing pancreatic kininogenase absorption performance. Experimental and Therapeutic Medicine.[1] (2024).[1][5][9][10] Details the synthesis pathways involving octanoic acid derivatives and SNAC intermediates. [Link]

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A Comparative Guide to the Spectroscopic Data of 8-Oxo-8-phenyloctanoic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of 8-Oxo-8-phenyloctanoic Acid Derivatives

8-Oxo-8-phenyloctanoic acid and its analogs are of significant interest in medicinal chemistry and drug development. Their bifunctional nature, possessing a terminal carboxylic acid and a phenyl ketone moiety separated by a flexible alkyl chain, makes them versatile scaffolds for the design of novel therapeutic agents. Accurate structural elucidation and purity assessment are paramount in the synthesis and application of these compounds. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose. This guide provides a comprehensive comparison of the spectroscopic data for 8-Oxo-8-phenyloctanoic acid and a representative derivative, 8-(4-chlorophenyl)-8-oxooctanoic acid, supported by detailed experimental protocols and theoretical explanations.

Molecular Structures

To visually represent the molecules discussed, the following structural diagrams are provided.

Diagram 1. Molecular Structures

Comparative Spectroscopic Data Analysis

The following tables summarize the expected and experimentally observed spectroscopic data for 8-Oxo-8-phenyloctanoic acid and its 4-chloro derivative. The causality behind the observed shifts and fragmentation patterns is discussed in the subsequent sections.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule.

Assignment 8-Oxo-8-phenyloctanoic acid (Predicted Chemical Shift, δ ppm) 8-(4-chlorophenyl)-8-oxooctanoic acid (Predicted Chemical Shift, δ ppm) Multiplicity Integration
Ar-H (ortho)7.957.92d2H
Ar-H (meta)7.557.48t2H
Ar-H (para)7.45-t1H
-CH₂-C=O2.982.96t2H
-CH₂-COOH2.352.35t2H
Alkyl Chain (-CH₂-)1.30-1.751.30-1.75m8H
-COOH12.0 (broad)12.0 (broad)s1H

Rationale for Chemical Shifts: The electron-withdrawing nature of the carbonyl group deshields the adjacent aromatic and methylene protons, shifting them downfield. In the 4-chloro derivative, the electron-withdrawing inductive effect of chlorine causes a slight upfield shift of the meta protons and a downfield shift of the ortho protons relative to the unsubstituted ring, a predictable outcome based on substituent effects in aromatic systems.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbons and their electronic environments.

Assignment 8-Oxo-8-phenyloctanoic acid (Predicted Chemical Shift, δ ppm) 8-(4-chlorophenyl)-8-oxooctanoic acid (Predicted Chemical Shift, δ ppm)
C=O (Ketone)200.2199.0
C=O (Carboxylic Acid)179.5179.5
Ar-C (ipso, C-C=O)137.0135.5
Ar-C (para)133.1139.5 (C-Cl)
Ar-C (ortho)128.6129.5
Ar-C (meta)128.0128.9
-CH₂-C=O38.538.4
-CH₂-COOH34.034.0
Alkyl Chain (-CH₂-)24.0-29.024.0-29.0

Rationale for Chemical Shifts: The carbonyl carbons of the ketone and carboxylic acid are significantly deshielded and appear at the lowest field. The presence of the electron-withdrawing chlorine atom in the derivative deshields the para-carbon to which it is attached.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for the identification of functional groups.

Functional Group 8-Oxo-8-phenyloctanoic acid (Expected Wavenumber, cm⁻¹) 8-(4-chlorophenyl)-8-oxooctanoic acid (Expected Wavenumber, cm⁻¹) Appearance
O-H (Carboxylic Acid)3300-25003300-2500Broad
C-H (Aromatic)3100-30003100-3000Sharp, medium
C-H (Aliphatic)2950-28502950-2850Sharp, strong
C=O (Ketone)~1685~1680Sharp, strong
C=O (Carboxylic Acid)~1710~1710Sharp, strong
C=C (Aromatic)1600-14501600-1450Medium to weak
C-Cl-~1090Medium

Rationale for Wavenumbers: Carboxylic acids exhibit a characteristic broad O-H stretch due to hydrogen bonding.[1] The two distinct carbonyl stretches for the ketone and carboxylic acid are readily identifiable.[2] Conjugation of the ketone with the phenyl ring lowers its stretching frequency. The C-Cl stretch in the derivative provides a clear diagnostic peak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Ion 8-Oxo-8-phenyloctanoic acid (Predicted m/z) 8-(4-chlorophenyl)-8-oxooctanoic acid (Predicted m/z)
[M]+234.12268.08/270.08 (isotope pattern)
[M-OH]+217.12251.08/253.08
[M-COOH]+189.13223.09/225.09
[C₆H₅CO]+105.03-
[ClC₆H₄CO]+-139.00/141.00
[C₆H₅]+77.04-
[ClC₆H₄]+-111.01/113.01

Rationale for Fragmentation: The molecular ion peak is expected for both compounds. A key fragmentation pathway for long-chain fatty acids is the cleavage of the alkyl chain.[3] The prominent benzoyl and chlorobenzoyl cations are characteristic fragments resulting from cleavage at the ketone. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) is a definitive marker for the chlorinated derivative.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.

Workflow for Spectroscopic Analysis

cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing and Interpretation Sample Weigh ~5-10 mg of the compound Solvent Dissolve in appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR, or prepare a KBr pellet/thin film for IR Sample->Solvent MS Mass Spectrometry (e.g., ESI or GC-MS) Sample->MS NMR ¹H and ¹³C NMR Spectroscopy Solvent->NMR IR FT-IR Spectroscopy Solvent->IR Processing Process raw data (e.g., Fourier transform, baseline correction) NMR->Processing IR->Processing MS->Processing Interpretation Correlate spectral data with molecular structure Processing->Interpretation Comparison Compare spectra of parent compound and derivatives Interpretation->Comparison

Diagram 2. General workflow for spectroscopic analysis.
Detailed Methodologies

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Use a spectral width of approximately 16 ppm.

    • Set the relaxation delay to at least 1 second.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A higher number of scans will be required compared to ¹H NMR (typically several hundred to thousands).

    • Use a spectral width of approximately 220 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Integrate the signals in the ¹H NMR spectrum.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Instrumentation: An FT-IR spectrometer.

  • Sample Preparation:

    • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • Thin Film (for oils/low melting solids): Place a small amount of the sample between two NaCl or KBr plates.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment (or the KBr pellet holder).

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.

3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer, for example, coupled with a Gas Chromatograph (GC-MS) or an Electrospray Ionization (ESI-MS) source. Long-chain fatty acids are often analyzed by GC-MS after derivatization to increase volatility.[4]

  • Sample Preparation (for GC-MS):

    • Derivatization (e.g., methylation of the carboxylic acid) may be necessary to improve volatility.

    • Dissolve a small amount of the derivatized sample in a suitable volatile solvent (e.g., dichloromethane, hexane).

  • GC-MS Analysis:

    • Inject the sample into the GC, where it is vaporized and separated on a capillary column.

    • The separated components enter the mass spectrometer, where they are ionized (typically by electron impact, EI).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • ESI-MS Analysis:

    • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and infuse it directly into the ESI source.

    • The sample is ionized, and the resulting ions are analyzed by the mass spectrometer.

  • Data Analysis: The resulting mass spectrum shows the relative abundance of ions at different m/z values.

Conclusion

The spectroscopic analysis of 8-Oxo-8-phenyloctanoic acid and its derivatives provides a wealth of structural information. By systematically comparing the NMR, IR, and MS data, researchers can confidently confirm the identity and purity of their synthesized compounds. The predictable shifts and fragmentation patterns observed upon substitution, as exemplified by the 4-chloro derivative, underscore the power of these techniques in structure-activity relationship studies. Adherence to the detailed experimental protocols outlined in this guide will ensure the acquisition of high-quality, reliable data, which is fundamental to advancing research and development in the pharmaceutical sciences.

References

  • PubChem. 8-Phenyloctanoic acid. National Center for Biotechnology Information. [Link]

  • MDPI. Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. [Link]

  • PubChem. Methyl 8-oxooctanoate. National Center for Biotechnology Information. [Link]

  • ResearchGate. Synthesis and Characterization of all Stereoisomers of 8-phenylmenthol. [Link]

  • PubMed Central. Discovery and properties of a monoclonal antibody targeting 8-oxoA, an oxidized adenine lesion in DNA and RNA. [Link]

  • MDPI. 8-Oxoguanine: A Lesion, an Epigenetic Mark, or a Molecular Signal? [Link]

  • UCLA Chemistry & Biochemistry. IR Spectroscopy: Carboxylic Acids. [Link]

  • mzCloud. 8-(4-Sulfophenyl) octanoic acid. [Link]

  • University of Wisconsin-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]

  • ChemBK. 8-Phenyloctanoic acid. [Link]

  • Royal Society of Chemistry. Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. [Link]

  • ResearchGate. Oxazoline chemistry. Part VIII. Synthesis and characterization of a new class of pincer ligands derived from the 2-(o-anilinyl)-2-oxazoline skeleton - Applications to the synthesis of group X transition metal catalysts. [Link]

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  • Semantic Scholar. 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. [Link]

  • ResearchGate. ¹H-NMR spectrum of 4-cyano-4(phenylcarbonothioylthio) pentanoic acid (CPADB)-Alk. [Link]

  • Royal Society of Chemistry. Supporting Information for "Ni-Catalyzed Carboxylation of Aryl Chlorides with Formate". [Link]

  • PubChem. 7-Oxooctanoic acid. National Center for Biotechnology Information. [Link]

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Comparative Guide: Cross-Validation of Quantification Strategies for 8-Oxo-8-phenyloctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-Oxo-8-phenyloctanoic acid (also known as 8-phenyl-8-oxooctanoic acid) is a functionalized fatty acid derivative often utilized as a synthetic intermediate, a permeation enhancer (structurally related to SNAC), or a specific metabolite in pharmacokinetic (PK) studies.

Accurate quantification of this molecule presents a distinct analytical dichotomy:

  • HPLC-UV: The "Workhorse" method, ideal for Quality Control (QC) and high-concentration formulation analysis.

  • LC-MS/MS: The "Gold Standard" for biological matrices (plasma/urine) requiring high sensitivity.

This guide provides a technical cross-validation framework to ensure data continuity when transitioning between these two platforms, adhering to ICH M10 bioanalytical principles.

Part 1: The Analytical Challenge

The molecule (C₁₄H₁₈O₃) contains three distinct functional regions that dictate analytical behavior:

  • Terminal Carboxylic Acid (

    
    ):  Requires pH control to prevent peak tailing.
    
  • Aliphatic Chain (C8): Provides significant hydrophobicity, ensuring retention on Reverse Phase (RP) columns.

  • Phenyl-Keto Group: A chromophore allowing UV detection (

    
     nm) and a distinct fragmentation pattern for Mass Spectrometry.
    
The Validation Gap

Researchers often develop an HPLC method for synthesis monitoring but fail to cross-validate it against LC-MS/MS when moving to in vivo studies. This leads to "concentration disconnects" where biological data does not correlate with formulation potency.

Part 2: Method A – HPLC-UV (Robustness & QC)

Objective: Routine quantification of raw material purity and formulation stability.

Optimized Protocol
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 5 µm.
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5). Note: Phosphoric acid suppresses ionization of the carboxylic acid, sharpening the peak.

  • Mobile Phase B: Acetonitrile (ACN).

  • Mode: Isocratic (40% A / 60% B) or Gradient (50% B

    
     90% B over 15 min).
    
  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (Phenyl-ketone absorption).

  • Injection Volume: 10–20 µL.

Performance Metrics:

  • Linearity: 10 µg/mL – 1000 µg/mL.

  • Precision (RSD): < 1.0%.

  • Limit of Quantitation (LOQ): ~1-5 µg/mL.

Part 3: Method B – LC-MS/MS (Sensitivity & Bioanalysis)

Objective: Trace quantification in plasma or tissue homogenates.

Optimized Protocol
  • Ionization: ESI Negative Mode (

    
    ). Note: The carboxylic acid deprotonates easily to 
    
    
    
    .
  • Column: C18 UHPLC (e.g., Waters BEH C18),

    
     mm, 1.7 µm.
    
  • Mobile Phase A: 0.1% Formic Acid in Water. Note: Volatile acid is required for MS; do not use Phosphoric Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • MRM Transitions:

    • Precursor:

      
       233.1 
      
      
      
    • Quantifier Product:

      
       189.1 (Loss of 
      
      
      
      )
    • Qualifier Product:

      
       105.0 (Cleavage of phenyl-ketone)
      

Performance Metrics:

  • Linearity: 1 ng/mL – 2000 ng/mL.

  • Precision (CV): < 15% (Bioanalytical standard).

  • LOQ: ~0.5 ng/mL.

Part 4: Cross-Validation Workflow

When bridging data from Method A (Formulation) to Method B (PK study), you must prove that the methods yield equivalent results in the overlap concentration range.

Experimental Design (Graphviz)

The following diagram illustrates the decision logic and workflow for cross-validating the two methods.

CrossValidation Start Start: Cross-Validation Samples Prepare QC Samples (Spiked Matrix) Start->Samples Split Split Samples Samples->Split MethodA Method A: HPLC-UV (High Conc. Range) Split->MethodA Direct Injection MethodB Method B: LC-MS/MS (Dilute to Range) Split->MethodB Dilution Step DataA Data Set A (µg/mL) MethodA->DataA DataB Data Set B (ng/mL -> Convert to µg/mL) MethodB->DataB Calc Calculate % Difference (Bland-Altman) DataA->Calc DataB->Calc Decision Is % Diff < 20%? Calc->Decision Pass PASS: Methods Equivalent Data is Bridgeable Decision->Pass Yes Fail FAIL: Investigate Matrix Effect or Extraction Efficiency Decision->Fail No

Caption: Workflow for bridging HPLC-UV and LC-MS/MS data sets to ensure analytical continuity.

Statistical Assessment

To validate the bridge, analyze Quality Control (QC) samples at High, Medium, and Low concentrations using both methods. Use the Percent Difference calculation:



Acceptance Criteria:

  • According to ICH M10 , the difference should be within

    
     for at least 67% of the samples.
    
  • If Method A reads consistently higher than Method B, investigate ion suppression in the LC-MS interface.

Part 5: Comparative Data Summary

FeatureHPLC-UV (Method A)LC-MS/MS (Method B)
Primary Use Purity, Stability, FormulationPK, Bioavailability, Tissue Dist.
Linear Range 10 – 1000 µg/mL1 – 2000 ng/mL
Sample Prep Dilute & Shoot (usually)Protein Precipitation (PPT) or SPE
Specificity Moderate (Co-elution risk)High (Mass selective)
Throughput 15–20 min/sample3–5 min/sample
Cost per Sample Low ($)High (

$)

Part 6: Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is "self-validating," implement these checkpoints:

  • Internal Standard (IS) Strategy:

    • LC-MS: Use a deuterated analog if available. If not, use 8-phenyl-octanoic acid (lacking the ketone). The structural similarity ensures it tracks extraction efficiency.

    • HPLC: Use a chemically similar aromatic acid (e.g., Ibuprofen or Benzoic acid) to verify injection precision.

  • Matrix Effect Check (LC-MS):

    • Perform a Post-Column Infusion : Infuse the analyte at a constant rate while injecting a blank plasma extract.

    • Observation: A dip in the baseline signal at the retention time indicates ion suppression.

    • Fix: Switch from Protein Precipitation (PPT) to Solid Phase Extraction (SPE) or dilute the sample further.

  • Peak Tailing (HPLC):

    • Cause: Interaction of the free carboxylic acid with silanols on the column.

    • Fix: Ensure Mobile Phase pH is < 3.0. If tailing persists, add 5 mM Ammonium Acetate to the mobile phase (competes for silanol sites).

References

  • BenchChem. (2025).[1] High-Performance Liquid Chromatography Method for the Analysis of 8-(2,5-Dimethylphenyl)-8-oxooctanoic acid. Link (Accessed via search snippet 1.1).

  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Link

  • European Medicines Agency (EMA). (2022). ICH M10 on bioanalytical method validation - Scientific guideline. Link

  • Agilent Technologies. (2023). Fast LC/MS/MS Analytical Method for Drug Quantitation. Link (Contextual reference for LC-MS optimization).

  • National Institutes of Health (NIH). (2017). Synthetic and analytical strategies for the quantification of phenyl-γ-valerolactone conjugated metabolites. PubMed. Link (Reference for phenyl-keto acid metabolite analysis).

Sources

comparing the efficacy of different catalysts for 8-Oxo-8-phenyloctanoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 8-Oxo-8-phenyloctanoic acid is a valuable building block in the synthesis of various pharmaceuticals and specialty chemicals. Its synthesis, predominantly achieved through the Friedel-Crafts acylation of benzene with a suberic acid derivative, offers a compelling case study in the selection of an appropriate catalytic system. This guide provides an in-depth, objective comparison of the efficacy of different catalysts for this synthesis, supported by representative experimental data and mechanistic insights to inform your catalyst selection and process development.

Introduction to 8-Oxo-8-phenyloctanoic Acid and its Synthesis

8-Oxo-8-phenyloctanoic acid, with its keto-acid functionality, serves as a versatile precursor for the introduction of an eight-carbon chain with a terminal phenyl ketone. This structural motif is of significant interest in medicinal chemistry for the development of novel therapeutic agents. The primary and most direct route to this molecule is the Friedel-Crafts acylation of benzene with suberic anhydride or a related derivative. The core of this transformation lies in the activation of the acylating agent by a catalyst to generate a potent electrophile that can overcome the aromatic stability of benzene.

The choice of catalyst is a critical determinant of the reaction's efficiency, cost-effectiveness, and environmental impact. This guide will compare and contrast two major classes of catalysts: the conventional and highly effective Lewis acids, exemplified by aluminum chloride (AlCl₃), and the more contemporary, environmentally benign solid acid catalysts, represented here by Zeolite H-beta.

Comparative Analysis of Catalytic Performance

The selection of a catalyst for the synthesis of 8-oxo-8-phenyloctanoic acid involves a trade-off between reactivity, cost, ease of handling, and environmental considerations. Below is a summary of the key performance indicators for the two catalytic systems discussed in this guide.

ParameterTraditional Lewis Acid (AlCl₃)Solid Acid Catalyst (Zeolite H-beta)
Catalyst Loading Stoichiometric or excess amounts requiredTruly catalytic amounts
Reaction Temperature Typically low to moderate (0 - 60 °C)Generally higher (100 - 200 °C)
Reaction Time Generally shorter (1 - 4 hours)Can be longer (several hours to a day)
Typical Yield High (often >90%)Moderate to high (can be >80%)
Work-up Aqueous quench and extraction requiredSimple filtration to recover catalyst
Catalyst Reusability Not readily reusableReusable after regeneration
Environmental Impact Generates significant acidic waste"Greener" alternative with minimal waste
Substrate Scope Broad, but sensitive to certain functional groupsCan be more selective, shape-selective

I. The Archetypal Catalyst: Aluminum Chloride (AlCl₃)

Aluminum chloride is a powerful and widely used Lewis acid catalyst for Friedel-Crafts reactions due to its high efficacy in activating acylating agents.

Mechanism & Rationale

In the Friedel-Crafts acylation of benzene with suberic anhydride, aluminum chloride plays a pivotal role in generating the acylium ion, the key electrophilic species. The reaction mechanism proceeds through the following steps:

  • Activation of the Acylating Agent: The lone pair of electrons on one of the carbonyl oxygens of suberic anhydride coordinates with the electron-deficient aluminum atom of AlCl₃.

  • Formation of the Acylium Ion: This coordination weakens the C-O bond within the anhydride, leading to its cleavage and the formation of a resonance-stabilized acylium ion.

  • Electrophilic Aromatic Substitution: The highly electrophilic acylium ion is then attacked by the nucleophilic π-electrons of the benzene ring, forming a resonance-stabilized carbocation intermediate (the sigma complex).

  • Re-aromatization and Catalyst Regeneration: A proton is abstracted from the sigma complex by the [AlCl₃(OH)]⁻ species (formed during the reaction or work-up), leading to the regeneration of the aromatic ring and the formation of the final product, 8-oxo-8-phenyloctanoic acid. The aluminum chloride catalyst is complexed with the product and is typically liberated upon aqueous work-up.[1][2]

AlCl3_Mechanism cluster_activation Acylium Ion Formation cluster_substitution Electrophilic Aromatic Substitution Suberic_Anhydride Suberic Anhydride Complex Complex Suberic_Anhydride->Complex Coordination AlCl3 AlCl₃ AlCl3->Complex Acylium_Ion Acylium Ion Sigma_Complex Sigma Complex Acylium_Ion->Sigma_Complex Attack Complex->Acylium_Ion Cleavage Benzene Benzene Benzene->Sigma_Complex Product 8-Oxo-8-phenyloctanoic acid Sigma_Complex->Product Deprotonation

Caption: Mechanism of AlCl₃-catalyzed Friedel-Crafts acylation.

Experimental Protocol: AlCl₃-Catalyzed Synthesis

The following protocol is a representative procedure for the synthesis of 8-oxo-8-phenyloctanoic acid using aluminum chloride.

Materials:

  • Suberic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Benzene (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Ice

  • Sodium sulfate (anhydrous)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous benzene (e.g., 100 mL) and anhydrous dichloromethane (e.g., 50 mL).

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Carefully add anhydrous aluminum chloride (e.g., 2.2 equivalents) to the stirred solvent.

  • In the dropping funnel, dissolve suberic anhydride (e.g., 1 equivalent) in anhydrous benzene (e.g., 50 mL).

  • Add the suberic anhydride solution dropwise to the stirred suspension of aluminum chloride over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to reflux (around 40-50 °C) for 2-3 hours.

  • Cool the reaction mixture back to 0-5 °C in an ice bath.

  • Slowly and carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization (e.g., from a mixture of hexane and ethyl acetate) to yield 8-oxo-8-phenyloctanoic acid as a white solid.

Expected Yield: Based on literature for similar reactions, yields in the range of 85-95% can be expected.

II. The Green Alternative: Zeolite H-beta

Zeolites are crystalline aluminosilicates with a well-defined microporous structure and acidic sites, making them attractive as solid acid catalysts for various organic transformations, including Friedel-Crafts acylation.[3] Zeolite H-beta, with its three-dimensional 12-membered ring pore system, offers good accessibility to its active sites for the reactants.

Mechanism & Rationale

The mechanism of zeolite-catalyzed Friedel-Crafts acylation is believed to occur within the pores of the zeolite.[4][5]

  • Adsorption and Activation: Suberic anhydride and benzene adsorb onto the surface and within the pores of the Zeolite H-beta. The Brønsted acid sites (protons) of the zeolite protonate a carbonyl oxygen of the suberic anhydride, activating it for nucleophilic attack.

  • Surface Acylation: The activated anhydride is then attacked by a benzene molecule, also adsorbed within the zeolite pores, to form the sigma complex.

  • Desorption of Product: The sigma complex then deprotonates, restoring the aromaticity and the active site of the zeolite, and the product, 8-oxo-8-phenyloctanoic acid, desorbs from the catalyst surface.

The shape selectivity of the zeolite pores can influence the regioselectivity of the reaction, although this is less of a factor with an unsubstituted benzene ring. The key advantage lies in the ease of separation and the potential for catalyst reuse.

Zeolite_Mechanism cluster_adsorption Adsorption & Activation cluster_reaction Surface Reaction & Desorption Reactants Suberic Anhydride + Benzene Activated_Complex Activated Complex Reactants->Activated_Complex Zeolite_H_beta Zeolite H-beta (H⁺) Zeolite_H_beta->Activated_Complex Sigma_Complex_Zeolite Sigma Complex on Zeolite Activated_Complex->Sigma_Complex_Zeolite Product 8-Oxo-8-phenyloctanoic acid Sigma_Complex_Zeolite->Product Deprotonation Regenerated_Zeolite Zeolite H-beta (H⁺) Sigma_Complex_Zeolite->Regenerated_Zeolite

Sources

Validating the Biological Effects of 8-Oxo-8-phenyloctanoic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

8-Oxo-8-phenyloctanoic acid (C₁₄H₁₈O₃) represents a specific class of phenyl-substituted medium-chain fatty acids. Structurally, it mimics the "Cap-Linker-Zinc Binding Group" pharmacophore found in histone deacetylase (HDAC) inhibitors like Vorinostat (SAHA), but terminates in a carboxylic acid rather than a hydroxamic acid. Consequently, its validation requires rigorous differentiation between epigenetic modulation (HDAC inhibition), metabolic intervention (fatty acid oxidation/mimicry), and chemical chaperone activity .

This guide outlines the critical path for validating 8-Oxo-8-phenyloctanoic acid in cell-based models, comparing its performance against industry standards: Vorinostat (SAHA) and 4-Phenylbutyric Acid (4-PBA) .

Comparative Landscape
Feature8-Oxo-8-phenyloctanoic Acid Vorinostat (SAHA) 4-Phenylbutyric Acid (4-PBA)
Primary Class Keto-acid / SAHA PrecursorHydroxamic AcidShort-chain Fatty Acid
Potency (HDAC) Low - Moderate (µM range)High (nM range)Low (mM range)
Mechanism Weak Zinc chelation / Metabolic substrateStrong Zinc chelationChaperone / Weak HDACi
Cell Permeability High (Lipophilic)ModerateHigh
Stability High (Resistant to hydrolysis)Moderate (Hydroxamate hydrolysis)High
Key Application Metabolic probe, Linker intermediateAnticancer (CTCL)Urea cycle disorders, ER Stress

Mechanistic Validation: The "Epigenetic vs. Metabolic" Fork

To validate this compound, you must prove it acts on a specific target rather than causing non-specific toxicity. The two primary hypotheses for 8-Oxo-8-phenyloctanoic acid are:

  • HDAC Inhibition: The carboxylic acid binds the zinc ion in the catalytic pocket of Class I/II HDACs.

  • Metabolic/Chaperone Effect: The octanoic backbone mimics fatty acids, potentially influencing mitochondrial beta-oxidation or acting as a chemical chaperone similar to 4-PBA.

Pathway Visualization (DOT Diagram)

The following diagram illustrates the divergent signaling pathways you must interrogate to validate the compound's mechanism.

G Compound 8-Oxo-8-phenyloctanoic Acid HDAC HDAC Active Site (Zinc Chelation) Compound->HDAC Hypothesis A (Ki ~ µM) Mito Mitochondrial Beta-Oxidation Compound->Mito Hypothesis B (Metabolic Substrate) ERStress ER Stress Relief (Chaperone Effect) Compound->ERStress Structural Homology to 4-PBA AcH3 Accumulation of Acetyl-Histone H3/H4 HDAC->AcH3 Inhibition p21 p21 (WAF1/CIP1) Upregulation AcH3->p21 Promoter Activation Arrest G1/S Cell Cycle Arrest p21->Arrest ROS Reactive Oxygen Species (ROS) Mito->ROS Overload/Uncoupling

Caption: Divergent validation pathways: Epigenetic (Left) vs. Metabolic/Stress (Right). Hypothesis A is the primary validation target.

Experimental Protocols

Protocol A: Acetylation State Validation (Western Blot)

Objective: Determine if 8-Oxo-8-phenyloctanoic acid functions as a Deacetylase Inhibitor (DACi). Rationale: If the compound mimics SAHA, it must increase global acetylation levels of Histone H3 (Lys9/14).

Materials:

  • Cell Line: HeLa or MCF-7 (Standard responsive lines).

  • Controls: Vorinostat (Positive, 1-5 µM), Vehicle (DMSO).

  • Antibodies: Anti-Acetyl-Histone H3 (Lys9/Lys14), Anti-Total H3.

Step-by-Step Methodology:

  • Seeding: Plate cells at

    
     cells/well in a 6-well plate. Allow 24h attachment.
    
  • Treatment: Treat cells with a dose-response curve of 8-Oxo-8-phenyloctanoic acid (10, 50, 100, 500 µM). Note: Carboxylic acids are weaker zinc binders than hydroxamates; higher concentrations are required.

  • Incubation: Incubate for 18–24 hours.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Protease Inhibitors AND HDAC Inhibitors (e.g., Sodium Butyrate) to prevent deacetylation post-lysis.

  • Immunoblot: Run 20 µg protein on 15% SDS-PAGE. Probe for Acetyl-H3.

  • Quantification: Normalize Acetyl-H3 signal to Total H3.

Success Criteria: A dose-dependent increase in Acetyl-H3 signal >2-fold over vehicle indicates valid HDAC inhibition.

Protocol B: Cell Viability & IC50 Determination

Objective: Establish the therapeutic window and toxicity profile. Rationale: Differentiate between cytostatic effects (typical of HDACi) and acute cytotoxicity (necrosis).

Methodology:

  • Assay: CellTiter-Glo® (ATP-based) or Resazurin (Metabolic). Avoid MTT if checking metabolic interference, as fatty acid analogs can alter mitochondrial reductase activity.

  • Density: 3,000 cells/well in 96-well white-walled plates.

  • Dosing:

    • 8-Oxo-8-phenyloctanoic acid: 0.1 µM – 1000 µM (Log scale).

    • SAHA Control: 0.01 µM – 10 µM.

  • Timing: Read at 48h and 72h.

Data Interpretation:

  • Steep Slope: Indicates non-specific toxicity.

  • Plateau/Shallow Slope: Indicates cytostatic mechanism (consistent with epigenetic modulation).

Validation Workflow Diagram

This workflow ensures a "Self-Validating System" where negative results in Step 2 trigger the alternative hypothesis testing in Step 3.

Workflow Start Start: 8-Oxo-8-phenyloctanoic Acid Step1 1. Cytotoxicity Screen (72h) Determine IC50 Start->Step1 Decision1 Is IC50 < 100 µM? Step1->Decision1 Step2 2. Acetylation Blot (H3/H4) vs. SAHA Control Decision1->Step2 Yes Step3 3. Metabolic/ER Stress Assay (XBP1 splicing / ROS) Decision1->Step3 No (Weak Potency) Result2 Increased Acetylation? Step2->Result2 Result2->Step3 No ConclusionA Validated: HDAC Inhibitor (Epigenetic Modulator) Result2->ConclusionA Yes ConclusionB Validated: Metabolic/Chaperone (Like 4-PBA) Step3->ConclusionB Positive Stress Markers ConclusionC Inactive / Non-specific Toxicity Step3->ConclusionC Negative

Caption: Decision tree for classifying the biological activity of 8-Oxo-8-phenyloctanoic acid.

Troubleshooting & Scientific Nuance

Solubility Issues
  • Challenge: 8-Oxo-8-phenyloctanoic acid is lipophilic. Precipitation in aqueous media can lead to false negatives.

  • Solution: Dissolve stock in 100% DMSO (50-100 mM). Ensure final DMSO concentration in culture is <0.5%. If precipitation occurs at >100 µM, use a BSA-conjugation step (pre-incubate compound with fatty-acid-free BSA) to mimic physiological transport.

The "Linker" Artifact
  • Context: In many studies, this compound is synthesized as an intermediate for PROTAC linkers or SAHA analogs.

  • Validation Trap: If used as a "negative control" for SAHA, ensure you do not use it at concentrations >100x the SAHA IC50. At high concentrations (mM), the carboxylic acid will chelate zinc, blurring the line between "inactive control" and "weak inhibitor."

Reference Standards

When publishing data, always normalize your results against Vorinostat (for HDAC activity) and 4-PBA (for structure-activity relationship).

  • If Activity(8-Oxo) ≈ Activity(4-PBA), the mechanism is likely chaperone-mediated .

  • If Activity(8-Oxo) >> Activity(4-PBA) but < Activity(SAHA), the mechanism is likely zinc-dependent HDAC inhibition .

References

  • Marks, P. A., & Breslow, R. (2007). Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug. Nature Biotechnology, 25(1), 84–90. Link

  • Miller, T. A., et al. (2003). Histone deacetylase inhibitors. Journal of Medicinal Chemistry, 46(24), 5097–5116. Link

  • Kolb, A., et al. (2015). Histone deacetylases: target validation and the development of inhibitors. Nature Reviews Drug Discovery, 14, 815–816. Link

  • PubChem Database. (n.d.). 8-Oxo-8-phenyloctanoic acid (CID 298878).[1] National Center for Biotechnology Information. Link

  • Rivas, P., et al. (2021). Guidelines for the use and interpretation of assays for monitoring cell death in higher eukaryotes. Cell Death & Differentiation, 28, 779–781. Link

Sources

A Senior Application Scientist's Guide to Assessing Linker Performance: A Comparative Analysis of 8-Oxo-8-phenyloctanoic Acid and Established Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that profoundly impacts the efficacy, stability, and safety of bioconjugates, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). An ideal linker must remain stable in systemic circulation to prevent premature payload release, yet efficiently liberate the active molecule at the target site.[1] This guide provides an in-depth technical comparison of 8-Oxo-8-phenyloctanoic acid as a potential photocleavable linker against widely-used alternatives, supported by experimental insights and protocols.

The Central Role of the Linker in Bioconjugate Design

The linker is far more than a simple bridge; it is a key determinant of the therapeutic index of a bioconjugate.[2] Its chemical properties dictate the drug-to-antibody ratio (DAR), pharmacokinetics, and the mechanism of payload release.[] Linkers are broadly categorized into two classes: non-cleavable and cleavable.

  • Non-cleavable linkers , as the name suggests, maintain a stable covalent bond between the antibody and the payload. The release of the payload relies on the complete lysosomal degradation of the antibody, leading to the liberation of the drug with the linker and a few amino acid residues attached.[4] This class of linkers is lauded for its high plasma stability.[4]

  • Cleavable linkers are designed to break under specific physiological conditions prevalent at the target site, such as low pH, a reducing environment, or the presence of specific enzymes.[1] This allows for a more controlled and targeted release of the payload.

Profiling the Linkers: A Head-to-Head Comparison

This guide will focus on a comparative analysis of 8-Oxo-8-phenyloctanoic acid and three established linkers that represent the major classes:

  • Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC): A non-cleavable linker.

  • Valine-Citrulline (Val-Cit): An enzyme-cleavable linker.

  • Hydrazone Linkers: A pH-sensitive cleavable linker.

  • Disulfide Linkers: A reduction-sensitive cleavable linker.

8-Oxo-8-phenyloctanoic Acid: A Candidate for Photocleavage

While not as extensively documented in the literature as a mainstream linker, the bifunctional nature of 8-Oxo-8-phenyloctanoic acid presents it as a compelling candidate for photocleavable applications. Its structure comprises a carboxylic acid and a phenyl ketone moiety.

  • The carboxylic acid can be readily activated, for instance, into an N-hydroxysuccinimide (NHS) ester, to facilitate covalent bonding with primary amines (e.g., lysine residues) on a biomolecule.

  • The phenyl ketone group is a well-known photophore. Upon irradiation with UV light of a specific wavelength, the ketone can undergo a Norrish Type II reaction, leading to the cleavage of the linker and the release of the conjugated payload.[5] This offers a high degree of spatiotemporal control over drug release.[5]

dot graph "8_Oxo_8_phenyloctanoic_acid_Structure" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=12];

} "8-Oxo-8-phenyloctanoic Acid Structure"

Alternative Linkers: The Established Players

SMCC is a heterobifunctional, non-cleavable linker widely employed in the synthesis of ADCs, including the FDA-approved Trastuzumab emtansine (Kadcyla®).[6] It features an NHS ester that reacts with amines and a maleimide group that reacts with sulfhydryl groups (e.g., from cysteine residues).[7]

  • Mechanism of Action: The stability of the thioether and amide bonds ensures that the payload is only released after the internalization of the ADC and subsequent degradation of the antibody within the lysosome.[7]

  • Advantages: High plasma stability, which minimizes off-target toxicity.[7]

  • Limitations: The released payload is appended with the linker and an amino acid, which may affect its cell permeability and potency. It also lacks a "bystander effect," where the released drug can kill neighboring antigen-negative tumor cells.[8]

The Val-Cit dipeptide is a cathepsin B-cleavable linker, representing a gold standard in enzyme-cleavable linkers for ADCs.[] Cathepsin B is a lysosomal protease that is often overexpressed in tumor cells.[1]

  • Mechanism of Action: Following internalization of the ADC, the Val-Cit linker is cleaved by cathepsin B in the lysosome, releasing the payload.[1]

  • Advantages: Good plasma stability and specific release in the target cell, which can lead to a bystander effect.[][10]

  • Limitations: While generally stable in human plasma, some instability has been observed in rodent plasma, which can complicate preclinical studies.[11]

Hydrazone linkers are a classic example of pH-sensitive cleavable linkers.[12] They are designed to be stable at the physiological pH of blood (pH 7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[]

  • Mechanism of Action: The acidic environment of the endosome/lysosome catalyzes the hydrolysis of the hydrazone bond, leading to the release of the payload.[10]

  • Advantages: Provides targeted release in the acidic intracellular compartments.

  • Limitations: Can exhibit instability in circulation, leading to premature drug release and potential off-target toxicity.[14]

Disulfide linkers are cleaved in the reducing environment of the cell.[15] The concentration of reducing agents like glutathione is significantly higher inside cells compared to the bloodstream.[16]

  • Mechanism of Action: The disulfide bond is reduced by intracellular glutathione, releasing the payload.[]

  • Advantages: Offers a distinct release mechanism based on the differential redox potential between the extracellular and intracellular environments. The rate of cleavage can be tuned by modifying the steric hindrance around the disulfide bond.[15]

  • Limitations: Can be susceptible to exchange with free thiols in the plasma, leading to premature drug release.[15]

Comparative Performance Analysis

The choice of linker significantly impacts the therapeutic window of a bioconjugate. The following table summarizes the key performance characteristics of 8-Oxo-8-phenyloctanoic acid (inferred) and the established alternatives.

Linker TypeRelease MechanismPlasma StabilityRelease ControlBystander EffectKey AdvantageKey Limitation
8-Oxo-8-phenyloctanoic acid (Inferred) Photocleavage (UV light)High (in the dark)High (spatiotemporal)PossiblePrecise external control of releaseRequires external light source; potential for phototoxicity
SMCC (Non-cleavable) Proteolytic DegradationVery HighLow (relies on cell machinery)NoExcellent plasma stabilityReleased payload has modified structure
Val-Cit (Enzyme-cleavable) Cathepsin B CleavageHighHigh (enzyme-specific)YesSpecific release in tumor cellsPotential for off-target cleavage
Hydrazone (pH-sensitive) Acid HydrolysisModerateModerate (pH-dependent)YesTargets acidic intracellular compartmentsSusceptible to premature release in circulation
Disulfide (Reduction-sensitive) Reduction by GlutathioneModerate to HighModerate (redox-dependent)YesUtilizes intracellular reducing environmentPotential for premature release via thiol exchange

Experimental Workflows for Linker Evaluation

A rigorous assessment of linker performance is paramount. The following outlines a comprehensive experimental workflow for evaluating a novel linker like 8-Oxo-8-phenyloctanoic acid in an ADC context.

experimental_workflow

Experimental Workflow for Linker Evaluation

Detailed Experimental Protocols

Objective: To assess the stability of the ADC linker in plasma.

  • Preparation: Dilute the ADC to a final concentration of 100 µg/mL in fresh human plasma.

  • Incubation: Incubate the plasma samples at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, and 72 hours).

  • Sample Processing: Precipitate plasma proteins using acetonitrile. Centrifuge to pellet the proteins.

  • Analysis: Analyze the supernatant for the presence of the free payload using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Interpretation: A stable linker will show minimal release of the free payload over time.

Objective: To evaluate the potency of the ADC in killing target cancer cells.

  • Cell Seeding: Seed target cancer cells (e.g., HER2-positive SK-BR-3 cells for an anti-HER2 ADC) in a 96-well plate and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC. For the 8-Oxo-8-phenyloctanoic acid ADC, include a condition with and without UV light exposure at a predetermined wavelength and duration.

  • Incubation: Incubate the cells for 72 hours.

  • Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.

  • Data Analysis: Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%). A potent ADC will have a low IC50 value.

Conclusion and Future Perspectives

The selection of a linker is a multifaceted decision that requires a deep understanding of the interplay between the antibody, linker, and payload. While established linkers like SMCC, Val-Cit, hydrazone, and disulfide linkers have proven their utility, the exploration of novel linker technologies is crucial for advancing the field of bioconjugation.

8-Oxo-8-phenyloctanoic acid, with its potential for photocleavage, offers an exciting avenue for achieving externally controlled, site-specific drug release. Although further experimental validation is required, its chemical properties suggest it could be a valuable tool for applications where precise spatiotemporal control is paramount. Rigorous evaluation using the experimental workflows outlined in this guide will be essential to determine its true potential and performance compared to the current standards. As our understanding of the tumor microenvironment and cellular trafficking pathways deepens, we can expect the development of even more sophisticated and effective linker strategies, ultimately leading to safer and more potent targeted therapies.

References

  • Application of Cleavable Linkers to Improve Therapeutic Index of Radioligand Therapies. (2022). Pharmaceutics, 14(8), 1661. [Link]

  • Creative Biolabs. (n.d.). Cleavable Linker Annotation. Retrieved February 2, 2026, from [Link]

  • Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody-Drug Conjugates for Cancer Therapy. (2022). Pharmaceuticals, 15(6), 669. [Link]

  • Bifunctional linker. (1987).
  • Aestus Biotechnology. (n.d.). SMCC. Retrieved February 2, 2026, from [Link]

  • NJ Bio, Inc. (n.d.). Linkers for ADCs. Retrieved February 2, 2026, from [Link]

  • Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. (2021). Frontiers in Pharmacology, 12, 683359. [Link]

  • Creative Biolabs. (2022, September 14). ADC Panoramic Overview-Linker. [Link]

  • Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy. (2022). Pharmaceuticals, 15(6), 669. [Link]

  • Bio-Synthesis Inc. (2025, May 2). Enzymatically Cleavable Linker Sequence Motifs for Bioconjugation. [Link]

  • PubChem. (n.d.). Succinimidyl 4-(N-maleimidomethyl)cyclohexanecarboxylate. Retrieved February 2, 2026, from [Link]

  • Creative Biolabs. (n.d.). Heterobifunctional Crosslinkers. Retrieved February 2, 2026, from [Link]

  • Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. (2021). Pharmaceuticals, 14(1), 77. [Link]

  • Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice. (2018). Nature Communications, 9(1), 2512. [Link]

  • A preliminary study for the development of cleavable linkers using activatable fluorescent probes targeting leucine aminopeptidase. (2022). Bioorganic & Medicinal Chemistry Letters, 76, 128981. [Link]

  • Wikipedia. (n.d.). Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate. Retrieved February 2, 2026, from [Link]

  • Catch and Release: Designing Photocleavable Linkers for Attaching Antibodies (Abs) to Activated Polymeric Surfaces. (n.d.). University of Kansas. Retrieved February 2, 2026, from [Link]

  • Key Metrics to Expanding the Pipeline of Successful Antibody Drug Conjugates. (2022). bioRxiv. [Link]

  • Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice. (2018). ResearchGate. [Link]

  • Linkers Having a Crucial Role in Antibody–Drug Conjugates. (2016). Molecules, 21(4), 505. [Link]

  • An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates. (2023). Nature Communications, 14(1), 4453. [Link]

  • Creative Biolabs. (n.d.). Disulfide Linkers. Retrieved February 2, 2026, from [Link]

  • Disulfide Conjugation Chemistry: A Mixed Blessing for Therapeutic Drug delivery?. (2019). Bioconjugate Chemistry, 30(10), 2517-2528. [Link]

  • Nanocs. (n.d.). LC-SMCC. Retrieved February 2, 2026, from [Link]

  • Stability of the linker‐toxin system and PK profiles of LCB‐ADC1. (2024). ResearchGate. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 8-Oxo-8-phenyloctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the proper and safe disposal of 8-Oxo-8-phenyloctanoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle, including their final disposal. This document outlines the essential steps and the scientific rationale behind them to foster a culture of safety and responsibility.

Hazard Identification and Risk Assessment

Understanding the inherent risks of a chemical is the foundation of safe handling and disposal. 8-Oxo-8-phenyloctanoic acid is classified as an irritant.

Based on the Globally Harmonized System (GHS), its primary hazards are:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

These classifications necessitate careful handling in a well-ventilated area and the use of appropriate Personal Protective Equipment (PPE) at all times.

Hazard Summary: 8-Oxo-8-phenyloctanoic acid
GHS Hazard Codes H315, H319, H335[1]
Signal Word Warning[1]
Primary Hazards Skin Irritant, Serious Eye Irritant, Potential Respiratory Irritant[1][2][3]
Physical State Solid (Melting Point: 27 °C)[2]
Solubility Insoluble in water[2]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
First Aid (Skin) Wash with plenty of soap and water. If irritation persists, seek medical attention.[3]

Personal Protective Equipment (PPE) and Immediate Safety

Before handling or preparing 8-Oxo-8-phenyloctanoic acid for disposal, ensure the following PPE is worn to mitigate exposure risks:

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used in conjunction with goggles if there is a splash risk.[4]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: Handle in a well-ventilated area. A fume hood is recommended, especially when dealing with powders or potential dust.[5]

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] Remove any contaminated clothing.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[3][6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[7]

Spill Management Protocol

Accidental spills must be managed immediately to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Assess the Spill: Evaluate the size of the spill and ensure you have the appropriate PPE and materials to clean it up safely. For large or unmanageable spills, contact your institution's Environmental Health and Safety (EHS) office.[6]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[5]

  • Contain and Absorb: For solid material, carefully sweep or scoop it up, avoiding dust generation. For solutions, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect Waste: Place all contaminated absorbent materials and cleaning supplies into a designated, sealable hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of all Materials: All materials used for spill cleanup, including gloves and wipes, must be disposed of as hazardous waste.[8]

Core Disposal Procedure: Waste Accumulation and Storage

Proper disposal begins at the point of generation. 8-Oxo-8-phenyloctanoic acid waste must not be disposed of in standard trash or poured down the drain.[4][8] It must be collected and managed as hazardous chemical waste.

Step 1: Designate a Satellite Accumulation Area (SAA)

  • An SAA is a designated area within the laboratory where hazardous waste is collected at or near its point of generation.[9] This can be a marked section of a benchtop or within a chemical fume hood.[9] The purpose of an SAA is to safely store waste before it is moved to a central accumulation area.

Step 2: Select a Compatible Waste Container

  • The container must be made of a material that does not react with the waste.[9] For 8-Oxo-8-phenyloctanoic acid, a high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is appropriate.

  • Ensure the container is in good condition, with no cracks or signs of deterioration.[9]

  • Do not use food-grade containers like jars.[9]

  • Leave at least one inch of headspace in the container to allow for expansion.[9]

Step 3: Label the Waste Container Correctly

  • Proper labeling is critical for safety and regulatory compliance. The label must be affixed to the container as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste" .[9]

    • The full chemical name: "8-Oxo-8-phenyloctanoic acid" . Do not use abbreviations or chemical formulas.[9]

    • A clear statement of the associated hazards: "Irritant" or "Causes Skin and Eye Irritation" .[9]

    • The date the container becomes full.[9]

Step 4: Segregate Your Waste

  • Store the 8-Oxo-8-phenyloctanoic acid waste container away from incompatible materials. As a general practice, segregate waste streams (e.g., acids, bases, flammables, oxidizers).[9]

Step 5: Maintain the Waste Container

  • The waste container must be kept securely capped at all times, except when adding waste.[8] This prevents the release of vapors and protects the integrity of the contents.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper handling and disposal of 8-Oxo-8-phenyloctanoic acid waste within a laboratory setting.

G cluster_generation Waste Generation Point cluster_accumulation Laboratory Accumulation (SAA) cluster_disposal Final Disposal Path A 8-Oxo-8-phenyloctanoic acid Waste Generated B Select Compatible Waste Container A->B Start C Affix 'Hazardous Waste' Label (Name, Hazards, Date Full) B->C D Add Waste to Container (Keep Closed When Not in Use) C->D E Store in Designated SAA (Segregated from Incompatibles) D->E F Is container full or has it been in storage for >12 months? E->F G Request Waste Pickup from EHS / Institutional Waste Management F->G Yes H Continue to Collect Waste in SAA F->H No H->D

Disposal workflow for 8-Oxo-8-phenyloctanoic acid.

Final Disposal and Waste Pickup

The ultimate disposal of 8-Oxo-8-phenyloctanoic acid must be handled by trained professionals through an approved waste disposal facility.

  • Scheduling Pickup: Once your waste container is full, or has been in the lab for the maximum allowable time (typically 12 months for academic labs), you must arrange for its collection.[10] Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to schedule a pickup.[8]

  • Do Not Transport: Laboratory personnel should never transport hazardous waste across campus or to other buildings.[8] This must be done by trained EHS staff or certified contractors.

  • Cradle-to-Grave Responsibility: The laboratory that generates the waste is responsible for its safe management from creation to final disposal.[11] Meticulous record-keeping and adherence to these procedures are essential for ensuring a safe and compliant laboratory environment.

By adhering to this comprehensive guide, you contribute to a robust safety culture and ensure that your research is conducted with the utmost respect for personal and environmental well-being.

References

  • PPG. (2025, February 13). SAFETY DATA SHEET.
  • Cayman Chemical. (2023, January 6). Safety Data Sheet.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
  • ChemBK. (2024, April 9). 8-Phenyloctanoic acid.
  • EHSO. (2025, December 22). Hazardous Waste - EHSO Manual 2025-2026.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • U.S. Environmental Protection Agency. (2022, October 6). IN-11014; - Regulations.gov.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
  • Thermo Fisher Scientific. (2025, October 7). SAFETY DATA SHEET.
  • Cornell University. Chapter 7 - Management Procedures For Specific Waste Types.
  • Lab Manager. Managing Hazardous Chemical Waste in the Lab.
  • National Institutes of Health, PubChem. 8-Phenyloctanoic acid.
  • CIVCO Medical Solutions. How to Dispose of High Level Disinfectants Safely.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.